molecular formula C176H277N57O55S7 B1139619 Charybdotoxin CAS No. 95751-30-7

Charybdotoxin

Cat. No.: B1139619
CAS No.: 95751-30-7
M. Wt: 4296 g/mol
InChI Key: CNVQLPPZGABUCM-LIGYZCPXSA-N
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Description

Charybdotoxin is a peptide toxin produced by the Yellow scorpion (Leiurus quinquestriatus hebraeus). It is a neurotoxin that blocks calcium-activated potassium channels.This blockade causes hyperexcitability of the nervous system. It is a close homologue of agitoxin and both toxins come from Leiurus quinquestriatus hebraeus. (L1041)
A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.

Properties

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,27S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,81S,84S,89S,92S,95S)-42,62,75,78-tetrakis(4-aminobutyl)-50-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris[(1R)-1-hydroxyethyl]-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84-,85-,86-,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132+,133+,134+,135+,136+,137+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVQLPPZGABUCM-LIGYZCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H277N57O55S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897182
Record name Charybdotoxin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4296 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95751-30-7, 115422-61-2
Record name Charybdotoxin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Charybdotoxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Charybdotoxin
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Record name 95751-30-7
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Foundational & Exploratory

Charybdotoxin: A Technical Guide to its Mechanism of Action as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (CTX), a 37-amino acid peptide neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and well-characterized inhibitor of several classes of potassium (K+) channels.[1] Its high affinity and specificity for certain K+ channel subtypes have made it an invaluable molecular probe for elucidating the structure, function, and physiological roles of these channels. This technical guide provides an in-depth overview of the primary mechanism of action of this compound, focusing on its molecular interactions with K+ channels, the resultant physiological consequences, and the experimental methodologies used to characterize these effects.

Primary Mechanism of Action: Pore Occlusion

The principal mechanism of action of this compound is the physical occlusion of the ion conduction pore of susceptible potassium channels.[1] CTX functions as an external pore blocker, binding with high affinity to the outer vestibule of the channel and sterically hindering the flux of K+ ions.[2]

Molecular Interaction:

The binding of CTX to the K+ channel is a highly specific bimolecular interaction.[2] Structural and mutagenesis studies have revealed key amino acid residues on both the toxin and the channel that are critical for this interaction. A crucial residue on CTX, Lysine 27 (Lys27), inserts into the selectivity filter of the potassium channel, mimicking a K+ ion and thereby blocking the conduction pathway. The interaction is further stabilized by a constellation of electrostatic and hydrophobic interactions between residues on the toxin and the channel's turret and pore-helix regions. For instance, Asp381 on the Shaker K+ channel has been identified as interacting with Asn30 on CTX.[1]

This compound has been shown to bind to both the open and closed states of the channel, although the association rate can be faster for the open conformation.[2] The binding affinity is also modulated by the ionic strength of the extracellular solution, with lower ionic strength generally enhancing the block.[1][2]

Target Specificity

This compound exhibits a broad-spectrum inhibitory activity against several types of potassium channels, with varying affinities. Its primary targets include:

  • Large-conductance Ca2+-activated K+ channels (BK or Maxi-K channels): These were among the first channels identified as being potently blocked by CTX.[3]

  • Voltage-gated K+ channels (Kv channels): CTX inhibits several members of the Kv1 subfamily, notably Kv1.2 and Kv1.3.[4] It also blocks the Shaker K+ channel, a homolog of mammalian Kv channels.

  • Intermediate-conductance Ca2+-activated K+ channels (IKCa channels): CTX can also block these channels, albeit sometimes with lower affinity compared to BK channels.[4]

It is important to note that while potent, CTX is not entirely specific and can inhibit different channel subtypes across various species and tissues.[4]

Quantitative Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kd). These values can vary depending on the specific K+ channel subtype, the expression system, and the experimental conditions.

Channel TypeSubtypePreparationIC50 / KdReference
Ca2+-activated K+ Channel -Rat brain synaptosomes~15 nM (IC50)[4]
High-conductanceRat skeletal muscle in planar lipid bilayers~10 nM (Kd)[2]
Small Ca-activated K channelsAplysia neurons30 nM (Kd)[4][5]
Voltage-gated K+ Channel -Rat brain synaptosomes~40 nM (IC50)[4]
"type n"Jurkat cells (human T leukemia)0.5 - 1.5 nM (Kd)[6][7]
Kv1.2Expressed in oocytes5.6 nM (IC50)
Dendrotoxin-sensitive Voltage-activated K+ Channel -Rat dorsal root ganglion cells-[8]
Shaker K+ Channel H4 transientExpressed in Xenopus oocytes3.6 nM (Kd)

Experimental Protocols

The characterization of this compound's mechanism of action relies heavily on electrophysiological and biochemical techniques.

Electrophysiological Analysis: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of CTX on ion channel function in real-time.[6][7]

Objective: To measure the ionic currents flowing through potassium channels in the presence and absence of this compound.

Methodology: Whole-Cell Voltage Clamp

  • Cell Preparation: Culture cells endogenously expressing or transiently transfected with the potassium channel of interest on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[9]

  • Solutions:

    • Intracellular (Pipette) Solution (example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[9]

    • Extracellular (Bath) Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Giga-seal Formation: Approach a target cell with the micropipette under a microscope. Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[10]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Protocol: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV in 10 mV increments) to elicit outward K+ currents.

  • Data Acquisition: Record the resulting currents using a patch-clamp amplifier and appropriate software.

  • Toxin Application: Perfuse the bath with a known concentration of this compound and repeat the voltage protocol to measure the extent of current inhibition.

  • Data Analysis: Analyze the current amplitudes before and after toxin application to determine the percentage of block and calculate the IC50 value by fitting the concentration-response data to the Hill equation.

experimental_workflow_patch_clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep Pipette Pulling pipette_prep->giga_seal solutions Solution Preparation solutions->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_protocol Voltage Protocol Application whole_cell->voltage_protocol data_acq Data Acquisition voltage_protocol->data_acq toxin_app This compound Application data_acq->toxin_app data_analysis Data Analysis (IC50) toxin_app->data_analysis

Figure 1: Experimental workflow for whole-cell patch-clamp analysis of this compound activity.
Single-Channel Analysis: Planar Lipid Bilayer Recording

This technique allows for the study of single ion channels in a well-defined, artificial environment, providing insights into the kinetics of toxin binding.[11][12]

Objective: To observe the block of single potassium channels by individual this compound molecules.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (50-250 µm) in a partition separating two aqueous compartments (cis and trans).[12] This is typically done by "painting" a lipid solution (e.g., a mixture of POPE and POPG in decane) across the aperture.[13]

  • Channel Incorporation: Purified potassium channels reconstituted into liposomes are added to one compartment (the cis side). The liposomes fuse with the planar bilayer, incorporating the channels.[12]

  • Recording Setup: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting current. The trans side is typically held at ground.[14]

  • Single-Channel Recording: A constant voltage is applied across the bilayer, and the current is monitored. The incorporation of a single channel results in a stepwise increase in current. The opening and closing (gating) of the channel appear as rectangular fluctuations in the current trace.

  • Toxin Application: this compound is added to the cis (extracellular) side of the bilayer.

  • Data Acquisition and Analysis: The binding of a single CTX molecule to the channel will cause the current to drop to zero for a measurable duration (the "blocked time"). The unbinding of the toxin restores the current. By analyzing the durations of the open, closed, and blocked states at different toxin concentrations, the association (kon) and dissociation (koff) rates of the toxin can be determined, and the Kd can be calculated (Kd = koff/kon).[2]

experimental_workflow_planar_lipid_bilayer bilayer_formation Planar Lipid Bilayer Formation channel_incorporation Channel Incorporation into Bilayer bilayer_formation->channel_incorporation single_channel_recording Single-Channel Current Recording channel_incorporation->single_channel_recording toxin_application This compound Application single_channel_recording->toxin_application data_acquisition Data Acquisition of Block Events toxin_application->data_acquisition kinetic_analysis Kinetic Analysis (kon, koff, Kd) data_acquisition->kinetic_analysis neuronal_signaling_pathway CTX This compound K_channel Potassium Channel (e.g., BK, Kv) CTX->K_channel Blocks K_efflux K+ Efflux K_channel->K_efflux Mediates Repolarization Membrane Repolarization K_efflux->Repolarization Causes Membrane_Depolarization Membrane Depolarization & Action Potential Broadening Repolarization->Membrane_Depolarization Prevents Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers t_cell_activation_pathway TCR_activation T-Cell Receptor Activation CRAC_channel CRAC Channel TCR_activation->CRAC_channel Opens Ca_influx Sustained Ca2+ Influx CRAC_channel->Ca_influx Mediates Membrane_Depolarization Membrane Depolarization Ca_influx->Membrane_Depolarization Causes NFAT_activation NFAT Activation Ca_influx->NFAT_activation Leads to K_channel K+ Channel (Kv1.3, KCa3.1) Membrane_Depolarization->K_channel Activates Repolarization Membrane Repolarization K_channel->Repolarization Causes CTX This compound CTX->K_channel Blocks Repolarization->Ca_influx Maintains Driving Force for T_cell_activation T-Cell Activation & Proliferation NFAT_activation->T_cell_activation Results in

References

Charybdotoxin: A Comprehensive Technical Guide on its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

Charybdotoxin (ChTX) is a neurotoxin isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus).[1][2] This 37-amino acid peptide is a potent and selective blocker of several types of potassium (K+) channels, including large-conductance calcium-activated (BK) and some voltage-gated (Kv) K+ channels.[3][4] Its ability to specifically target these channels has made it an invaluable molecular probe for studying their physiological roles and a lead compound in drug development. This guide provides an in-depth overview of the structure, amino acid sequence, and mechanism of action of this compound, along with the experimental methodologies used for its characterization.

Amino Acid Sequence and Primary Structure

This compound is a single polypeptide chain of 37 amino acids with a molecular weight of approximately 4.3 kDa.[3][5] The N-terminal residue is a pyroglutamic acid (pGlu), which is a cyclized form of glutamic acid. The primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, which are crucial for its stable three-dimensional structure.[2][6]

Position Amino Acid (3-Letter) Amino Acid (1-Letter)
1pGluZ
2PheF
3ThrT
4AsnN
5ValV
6SerS
7CysC
8ThrT
9ThrT
10SerS
11LysK
12GluE
13CysC
14TrpW
15SerS
16ValV
17CysC
18GlnQ
19ArgR
20LeuL
21HisH
22AsnN
23ThrT
24SerS
25ArgR
26GlyG
27LysK
28CysC
29MetM
30AsnN
31LysK
32LysK
33CysC
34ArgR
35CysC
36TyrY
37SerS
Table 1: Amino Acid Sequence of this compound. The N-terminal residue is pyroglutamic acid (pGlu). The disulfide bridges are formed between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[7][8]

Three-Dimensional Structure

The three-dimensional structure of this compound has been determined by both nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.[9][10][11] The toxin adopts a compact, globular fold with a characteristic α/β scaffold. This motif consists of a short α-helix (residues 10-19) packed against a three-stranded antiparallel β-sheet (residues 26-35).[6][11] The structure is stabilized by the three disulfide bonds that link the α-helix and β-sheet.[6][11]

A key feature of the this compound structure is the spatial arrangement of its charged and hydrophobic residues.[9] One face of the molecule presents a cluster of positively charged residues, which is critical for its interaction with the negatively charged vestibule of potassium channels.[9] The opposite face displays several prominent hydrophobic residues.[9] A critical residue for its blocking activity is Lys27, which physically occludes the ion conduction pore of the channel.[6][10]

Quantitative Data

Parameter Value Channel/Condition Reference
Molecular Weight ~4.3 kDa[3][5]
Apparent Kd 2.1 nMCa2+-activated K+ channel (GH3 cells)[3][5]
Kd (equilibrium) 25-30 pMRat brain synaptosomes[12]
Ki (native ChTX) 8 pMRat brain synaptosomes[12]
kon 73 ± 9 µM-1s-1Shaker K+ channel (High Na+)[13]
koff 0.0062 ± 0.0005 s-1Shaker K+ channel (High Na+)[13]
KD 0.086 ± 0.018 nMShaker K+ channel (High Na+)[13]
kon 28 ± 11 µM-1s-1Shaker K+ channel (High K+)[13]
koff 0.013 ± 0.0014 s-1Shaker K+ channel (High K+)[13]
KD 0.55 ± 0.2 nMShaker K+ channel (High K+)[13]
Table 2: Quantitative Parameters of this compound Interaction with Potassium Channels.

Mechanism of Action

This compound functions as a pore blocker of potassium channels.[2][14] It binds to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the flow of K+ ions.[10][15] The interaction is highly specific and involves electrostatic interactions between the positively charged residues on the toxin and negatively charged residues in the channel pore entryway. The critical Lys27 residue on this compound inserts into the selectivity filter of the potassium channel, mimicking a potassium ion and effectively plugging the pore.[6][10]

Charybdotoxin_Mechanism cluster_channel Potassium Channel Channel Extracellular Space Pore Intracellular Space K_ions_out Channel:ext->K_ions_out Block Pore Occlusion ChTX This compound ChTX->Channel:ext Binding K_ions_in K_ions_in->Channel:int Influx/Efflux

Caption: Mechanism of this compound blocking a potassium channel.

Experimental Protocols

Purification of this compound

This compound is purified from the venom of the Leiurus quinquestriatus hebraeus scorpion. A typical purification protocol involves a multi-step chromatographic process:

  • Lyophilized Venom Solubilization: The crude venom is dissolved in a suitable buffer.

  • Ion-Exchange Chromatography: The solubilized venom is loaded onto an ion-exchange column (e.g., CM-cellulose). Proteins are then eluted with a salt gradient. Fractions are collected and assayed for their ability to block K+ channels.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the ion-exchange chromatography are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid, is used for elution.

  • Purity Assessment: The purity of the final this compound preparation is assessed by techniques such as polyacrylamide gel electrophoresis (PAGE) and amino acid analysis.[3][5]

Structure Determination by NMR Spectroscopy

The three-dimensional structure of this compound in solution is determined using multidimensional NMR spectroscopy.[9][11]

  • Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer, often containing D₂O.

  • NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz). These experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

  • Data Processing and Analysis: The NMR spectra are processed, and resonances are assigned to specific protons in the amino acid sequence.

  • Structure Calculation: The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation programs (e.g., using distance geometry and simulated annealing). A family of structures consistent with the NMR data is generated.[11]

Functional Characterization by Electrophysiology

The patch-clamp technique is the primary method for studying the functional effects of this compound on ion channels.[16][17]

  • Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes injected with channel cRNA, or cultured mammalian cells) are used.[14][18]

  • Patch-Clamp Recording: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal. This allows for the recording of ionic currents flowing through single or multiple ion channels. Different configurations (e.g., whole-cell, inside-out, outside-out) can be used.

  • Toxin Application: this compound is applied to the extracellular side of the membrane via the bath solution.

  • Data Acquisition and Analysis: The current flowing through the potassium channels is measured in the absence and presence of various concentrations of this compound. The inhibition of the current by the toxin is used to determine its potency (e.g., IC₅₀ or Kd) and to study the kinetics of binding and unbinding.[15]

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellPrep Cell Preparation (e.g., Xenopus oocytes) PatchClamp Patch-Clamp Recording CellPrep->PatchClamp Baseline Record Baseline Current PatchClamp->Baseline ToxinApp Apply this compound Baseline->ToxinApp RecordBlock Record Blocked Current ToxinApp->RecordBlock DataAnalysis Data Analysis (e.g., determine Kd, kon, koff) RecordBlock->DataAnalysis

Caption: Workflow for electrophysiological characterization of this compound.

References

Charybdotoxin: An In-depth Technical Guide to its Early Research as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on Charybdotoxin (CTX), a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It details the initial discovery, purification, and characterization of CTX as a potent blocker of potassium channels, with a focus on high-conductance calcium-activated potassium (BK or Maxi-K) channels. This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and provides visualizations of critical pathways and workflows.

Discovery and Characterization

This compound was first identified as a potent, high-affinity inhibitor of single Ca2+-activated K+ channels from mammalian skeletal muscle.[1] It is a 37-amino acid peptide with a molecular weight of approximately 4.3 kDa.[2] The toxin is highly basic and possesses a stable structure conferred by three disulfide bridges.[3] Early research established that CTX acts as a pore blocker, physically occluding the ion conduction pathway of the channel.[3][4] This blockade is reversible and displays a 1:1 stoichiometry.[5]

Quantitative Data

The following tables summarize the key quantitative data from early research on this compound, providing a comparative view of its binding affinity and inhibitory concentrations across different potassium channel subtypes and experimental conditions.

Table 1: Dissociation Constants (Kd) of this compound for Potassium Channels

Channel TypePreparationMethodKd (nM)Reference
High-conductance Ca2+-activated K+ channelRat muscle reconstituted in planar lipid bilayersSingle-channel recording3.5[6]
High-conductance Ca2+-activated K+ channelGH3 anterior pituitary cells and primary bovine aortic smooth muscle cellsElectrophysiology2.1[2]
Voltage-gated K+ channel ("type n")Jurkat (human T leukemia cell line)Whole-cell patch-clamp0.5 - 1.5[7][8]
Voltage-gated K+ channel ("type n")Murine thymocytesWhole-cell patch-clamp~1[7]
Small Ca-activated K channelsAplysia californica neuronsMacroscopic current recording30 (at -30 mV)[5][9]

Table 2: Inhibitory Concentrations (IC50) of this compound

Channel TypePreparationIC50 (nM)Reference
KCa1.1 (BK)-~3[10]
KCa3.1-5[10]
Kv1.2-14[10]
Kv1.3-2.6[10]
Kv1.6-2[10]
Ca-activated K channelRat brain synaptosomes~15[11]
Ca-independent voltage-gated K channelRat brain synaptosomes~40[11]

Table 3: Kinetic Parameters of this compound Binding

ParameterChannel TypePreparationValueReference
Association rate (kon)Voltage-gated K+ channelJurkat cells5.6 x 10^7 M^-1s^-1[8]
Dissociation rate (koff)Voltage-gated K+ channelJurkat cells0.1 s^-1[8]
Minimum dissociation rate (low internal K+)Ca2+-activated K+ channelRat muscle in planar lipid bilayer0.01 s^-1[4]
Maximum dissociation rate (high internal K+)Ca2+-activated K+ channelRat muscle in planar lipid bilayer~0.2 s^-1[4]

Experimental Protocols

This section details the methodologies employed in the foundational research of this compound.

Purification of this compound from Scorpion Venom

The purification of this compound from the venom of Leiurus quinquestriatus was a critical first step in its characterization. The following protocol is a composite of the methods described by Miller et al. (1986) and Gimenez-Gallego et al. (1988).[2][6]

Materials:

  • Lyophilized venom of Leiurus quinquestriatus hebraeus

  • SP-Sephadex C-25 cation exchange resin

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Appropriate buffers for chromatography (specific compositions to be optimized based on the references)

Protocol:

  • Venom Solubilization: Dissolve the lyophilized scorpion venom in a suitable starting buffer for ion-exchange chromatography.

  • Cation-Exchange Chromatography:

    • Load the solubilized venom onto a column packed with SP-Sephadex C-25 resin equilibrated with the starting buffer.

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., NaCl).

    • Collect fractions and assay for K+ channel blocking activity using a suitable assay (e.g., planar lipid bilayer).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the active fractions from the ion-exchange chromatography.

    • Inject the pooled fractions onto a C18 reversed-phase HPLC column.

    • Elute the toxin using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at 280 nm and collect the peak corresponding to this compound.

  • Purity Assessment: Assess the purity of the final product by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and amino acid analysis.

G cluster_purification This compound Purification Workflow venom Lyophilized Scorpion Venom solubilization Solubilization venom->solubilization ion_exchange Cation-Exchange Chromatography (SP-Sephadex) solubilization->ion_exchange rp_hplc Reversed-Phase HPLC (C18 column) ion_exchange->rp_hplc Active Fractions pure_ctx Pure this compound rp_hplc->pure_ctx

A high-level overview of the this compound purification process.
Single-Channel Recording in Planar Lipid Bilayers

The planar lipid bilayer system was instrumental in the initial characterization of the interaction between this compound and single Ca2+-activated K+ channels.

Materials:

  • Phosphatidylethanolamine and phosphatidylserine (or other suitable lipids) dissolved in n-decane.

  • Bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture.

  • Ag/AgCl electrodes.

  • Voltage-clamp amplifier.

  • Data acquisition system.

  • Symmetrical or asymmetrical KCl solutions.

  • Purified Ca2+-activated K+ channels (typically from membrane vesicles).

  • Purified this compound.

Protocol:

  • Bilayer Formation:

    • "Paint" a solution of lipids across the aperture in the partition separating the two chambers, forming a thin lipid film.

    • Allow the film to thin spontaneously to form a bilayer lipid membrane.

  • Channel Incorporation:

    • Add purified K+ channel vesicles to the cis (intracellular) chamber.

    • Fusion of the vesicles with the planar bilayer will incorporate the channels into the membrane.

  • Electrophysiological Recording:

    • Establish a salt gradient by having different KCl concentrations in the cis and trans (extracellular) chambers.

    • Apply a holding potential across the bilayer using the voltage-clamp amplifier.

    • Record single-channel currents, which appear as discrete steps in the current trace.

  • This compound Application:

    • Add this compound to the trans chamber.

    • Observe the blocking of the channel, characterized by a decrease in the frequency and duration of channel openings.

G cluster_bilayer Planar Lipid Bilayer Experimental Setup chamber Cis Chamber (Intracellular) Trans Chamber (Extracellular) Aperture with Lipid Bilayer amplifier Voltage-Clamp Amplifier chamber:cis->amplifier Ag/AgCl Electrode chamber:trans->amplifier Ag/AgCl Electrode data_acq Data Acquisition System amplifier->data_acq

A schematic of the planar lipid bilayer recording apparatus.
Patch-Clamp Recording of K+ Channels

The patch-clamp technique, particularly in the whole-cell and outside-out configurations, has been widely used to study the effects of this compound on K+ channels in various cell types.

Materials:

  • Micropipette puller.

  • Micromanipulator.

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope.

  • Cell culture of interest (e.g., T lymphocytes, oocytes expressing K+ channels).

  • Pipette solution (intracellular-like).

  • Bath solution (extracellular-like).

  • Purified this compound.

Protocol:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip diameter of ~1 µm. Fire-polish the tip to ensure a smooth surface for sealing.

  • Cell Preparation: Plate the cells in a recording chamber on the stage of the inverted microscope.

  • Seal Formation:

    • Fill the micropipette with the appropriate intracellular solution.

    • Using the micromanipulator, bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane.

  • Configuration:

    • Whole-cell: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

    • Outside-out: After establishing a whole-cell configuration, slowly pull the pipette away from the cell, which will cause a piece of the membrane to detach and reseal with the extracellular side facing outwards.

  • Recording and Toxin Application:

    • Apply voltage protocols (e.g., voltage steps or ramps) to elicit K+ currents.

    • Perfuse the bath with a solution containing this compound and record the resulting block of the K+ currents.

Mechanism of Action: Pore Blockade

Early research strongly indicated that this compound functions by physically occluding the external mouth of the potassium channel pore.[4] This "plugging" mechanism prevents the flow of K+ ions through the channel. The interaction is highly dependent on the electrostatic potential around the channel entrance, with the positively charged toxin being attracted to negatively charged residues in the channel's outer vestibule.

The binding of this compound is also influenced by the permeant ion concentration. Specifically, K+ ions in the internal solution can relieve the toxin block by promoting its dissociation.[4] This suggests that an internal K+ ion can enter the conduction pathway even when the toxin is bound to the external face, destabilizing the toxin-channel interaction.

G cluster_mechanism This compound Mechanism of Action ctx This compound channel_open K+ Channel (Open) ctx->channel_open Binding channel_blocked K+ Channel (Blocked) channel_blocked->channel_open Dissociation k_ion_in K+ ion channel_blocked->k_ion_in Internal K+ destabilizes binding k_ion_out K+ ion k_ion_out->channel_open Permeation

A simplified diagram of the pore-blocking mechanism of this compound.

Conclusion

The early research on this compound laid the foundation for our understanding of the structure and function of potassium channels. Its high affinity and specificity for certain K+ channel subtypes made it an invaluable molecular probe for identifying, purifying, and characterizing these important membrane proteins. The experimental protocols and quantitative data from these pioneering studies continue to inform contemporary research in ion channel pharmacology and drug discovery.

References

Charybdotoxin: A Molecular Probe for Unraveling Ion Channel Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide neurotoxin, has been instrumental in advancing our understanding of potassium (K+) channel structure and function.[1][2][3][4] Isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus, this potent and specific blocker of a variety of K+ channels has served as an invaluable tool for their purification, subunit characterization, and the mapping of their intricate architectures.[1][3][5] This technical guide provides a comprehensive overview of this compound's biochemical properties, its mechanism of action, and its application in elucidating the molecular details of ion channels.

Biochemical and Structural Properties

This compound is a 4.3 kDa peptide with the molecular formula C176H277N57O55S7.[1][5] Its three-dimensional structure, determined by two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, reveals a compact, ellipsoidal fold stabilized by three disulfide bridges (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35).[6][7] The core of the toxin is composed of three antiparallel β-strands, which form a scaffold for the presentation of key functional residues.[6] A notable feature of the ChTX structure is the clustering of positively charged amino acid residues on one face of the molecule, which plays a crucial role in its interaction with the negatively charged vestibule of potassium channels.[6][8]

Mechanism of Action: A Pore-Blocking Model

This compound exerts its inhibitory effect by physically occluding the ion conduction pathway of potassium channels.[1][2][9] It binds with high affinity to a receptor site located at the external mouth of the channel pore.[9][10] The binding is a 1:1 stoichiometry, and the toxin is effective on both open and closed channel states.[11] The positively charged face of ChTX is electrostatically guided into the negatively charged outer vestibule of the K+ channel. A critical residue for the blocking activity is Lysine 27 (Lys27), which extends into the selectivity filter of the channel, effectively plugging the pore and preventing the passage of K+ ions.[9][11] This "plug-in-socket" model has been a cornerstone in understanding how peptide toxins can achieve high-affinity and specific inhibition of ion channels.

Quantitative Analysis of this compound-Channel Interactions

The potency of this compound varies among different types of potassium channels. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for ChTX against a range of K+ channels, providing a quantitative basis for its use as a selective pharmacological tool.

Ion Channel SubtypeCell Type/Expression SystemParameterValue (nM)Reference(s)
Calcium-Activated K+ Channels (KCa)
KCa (general)Rat brain synaptosomesIC50~15[2]
High-conductance KCa (BK)GH3 anterior pituitary cells, bovine aortic smooth muscle cellsKd2.1[5][12]
High-conductance KCa (BK)Mammalian skeletal muscleKd3.5[13]
KCa3.1-IC505[14]
Voltage-Gated K+ Channels (Kv)
Shaker H4Xenopus oocytesKd3.6[15]
Type 'n' Kv channelJurkat cells (human T leukemia)Kd0.5 - 1.5[9][16]
Kv1.2Xenopus oocytesIC505.6[1]
Kv1.2-IC5014[14]
Kv1.3-IC502.6[14]
Kv1.6-IC502[14]
Ca-independent voltage-gated K+ channelRat brain synaptosomesIC50~40[2]
Dendrotoxin-sensitive Kv channels-IC50~30[17]
Other
ChTX binding sitesRat brain synaptosomesKd0.025 - 0.030[18]
ChTX binding sites (noniodinated)Rat brain synaptosomesKi0.008[18]

Experimental Protocols: Key Methodologies

The study of this compound's interaction with ion channels has relied on a combination of powerful experimental techniques. Below are outlines of the core methodologies.

Site-Directed Mutagenesis

Site-directed mutagenesis has been pivotal in identifying the specific amino acid residues on both ChTX and the ion channel that are critical for their interaction.[10][19] This technique allows for the systematic replacement of individual amino acids to assess their impact on binding affinity and channel blockade.

Workflow for Site-Directed Mutagenesis:

cluster_ChTX This compound Mutagenesis cluster_Channel Ion Channel Mutagenesis cluster_Analysis Functional Analysis ChTX_WT Wild-Type ChTX cDNA Primer_ChTX Design & Synthesize Mutant Primer ChTX_WT->Primer_ChTX PCR_ChTX PCR Amplification Primer_ChTX->PCR_ChTX Select_ChTX Select & Sequence Mutant Clones PCR_ChTX->Select_ChTX Express_ChTX Express & Purify Mutant Toxin Select_ChTX->Express_ChTX PatchClamp Electrophysiology (Patch-Clamp) Express_ChTX->PatchClamp BindingAssay Radioligand Binding Assay Express_ChTX->BindingAssay Channel_WT Wild-Type Channel cDNA Primer_Channel Design & Synthesize Mutant Primer Channel_WT->Primer_Channel PCR_Channel PCR Amplification Primer_Channel->PCR_Channel Select_Channel Select & Sequence Mutant Clones PCR_Channel->Select_Channel Express_Channel Express Mutant Channel in Oocytes Select_Channel->Express_Channel Express_Channel->PatchClamp Express_Channel->BindingAssay DataAnalysis Determine Kd / IC50 PatchClamp->DataAnalysis BindingAssay->DataAnalysis

Workflow for Site-Directed Mutagenesis Studies.
Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in real-time.[9] By recording the ionic currents flowing through individual channels or whole cells, researchers can precisely quantify the blocking effects of this compound.

Key Steps in a Patch-Clamp Experiment to Study ChTX Blockade:

  • Cell Preparation: Culture cells expressing the ion channel of interest or use a heterologous expression system like Xenopus oocytes.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip (1-2 µm) and fill with an appropriate intracellular solution.

  • Seal Formation: Gently bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance "giga-seal".

  • Recording Configuration: Establish a whole-cell or single-channel recording configuration.

  • Data Acquisition: Apply voltage protocols to elicit channel opening and record the resulting ionic currents in the absence of the toxin (control).

  • Toxin Application: Perfuse the cell with a solution containing a known concentration of this compound.

  • Data Analysis: Measure the reduction in current amplitude to determine the extent of channel block and calculate kinetic parameters such as on-rate and off-rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR spectroscopy has been the primary method for determining the three-dimensional structure of this compound in solution.[3][6] This technique provides detailed information about the spatial arrangement of atoms within the molecule, which is essential for understanding its structure-function relationship. More advanced NMR techniques have also been used to study the structure of the ChTX-channel complex.[3]

General Workflow for NMR Structural Determination:

cluster_SamplePrep Sample Preparation cluster_NMR NMR Data Acquisition cluster_Structure Structure Calculation Purify Purify ChTX (or complex) Label Isotopic Labeling (13C, 15N) Purify->Label Dissolve Dissolve in NMR Buffer Label->Dissolve COSY COSY, TOCSY Dissolve->COSY NOESY NOESY COSY->NOESY HSQC HSQC NOESY->HSQC Assign Resonance Assignment HSQC->Assign Restraints Generate Distance & Dihedral Restraints Assign->Restraints Calculate Structure Calculation & Refinement Restraints->Calculate Validate Structure Validation Calculate->Validate

General Workflow for NMR Structural Determination.

This compound as a Tool for Structural and Functional Mapping

The use of this compound, in conjunction with the experimental techniques described above, has provided a detailed picture of the outer vestibule of potassium channels.

Key Interacting Residues

Mutagenesis studies have identified a cluster of residues on the surface of ChTX that are crucial for its interaction with the Shaker K+ channel.[10] Similarly, residues in the pore-forming region of the channel have been shown to be critical for toxin binding.[19]

Interaction Map of this compound and the Shaker K+ Channel:

cluster_ChTX This compound cluster_Shaker Shaker K+ Channel K27 Lys27 Pore Selectivity Filter K27->Pore Enters Pore R25 Arg25 R25->Pore Electrostatic Interaction N30 Asn30 D381 Asp381 (hypothetical, based on homology) N30->D381 Specific Interaction T8_T9 Thr8, Thr9 F425 Phe425 T8_T9->F425 Contact Point M29 Met29 T449 Thr449 M29->T449 Hydrophobic Interaction

References

Charybdotoxin: A Scorpion's Venom Transformed into a Golden Key for Neurotoxin Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the History and Application of Charybdotoxin in Neuroscience and Drug Development

Introduction

In the realm of neurotoxin research, few molecules have had as profound an impact as this compound (ChTX). This 37-amino acid peptide, originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus, has transitioned from a potent paralytic agent to an indispensable tool for scientists.[1][2][3] Its remarkable ability to selectively block specific potassium channels with high affinity has unlocked new avenues for understanding the fundamental mechanisms of neuronal signaling, ion channel structure and function, and has paved the way for the development of novel therapeutics. This technical guide provides a comprehensive overview of the history of this compound in neurotoxin research, detailing its discovery, mechanism of action, and its application in key experimental protocols.

Discovery and Characterization

The journey of this compound from a component of scorpion venom to a purified and well-characterized neurotoxin is a testament to the advancements in protein chemistry and pharmacology.

Initial Isolation and Purification

This compound was first identified and purified from the venom of Leiurus quinquestriatus hebraeus.[1][2] The purification process typically involves a multi-step chromatographic approach to isolate the peptide from the complex venom mixture.

Experimental Protocols

Protocol 1: Purification of this compound from Scorpion Venom

This protocol outlines the key steps for the isolation of this compound from crude scorpion venom, based on established methods.

Materials:

  • Lyophilized Leiurus quinquestriatus hebraeus venom

  • CM-Sephadex C-25 or equivalent cation-exchange resin

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) C18 column

  • Ammonium acetate buffers

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Spectrophotometer

  • Lyophilizer

Methodology:

  • Venom Solubilization: Dissolve the lyophilized crude venom in a low ionic strength buffer (e.g., 0.05 M ammonium acetate, pH 6.8).

  • Cation-Exchange Chromatography:

    • Load the solubilized venom onto a pre-equilibrated cation-exchange column (e.g., CM-Sephadex C-25).

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0.05 M to 1.0 M ammonium acetate).

    • Collect fractions and monitor the absorbance at 280 nm.

  • Bioassay-Guided Fraction Selection: Test the collected fractions for their ability to block potassium channels using an appropriate assay (e.g., electrophysiological recording on a known ChTX-sensitive channel).

  • Reversed-Phase HPLC (RP-HPLC):

    • Pool the active fractions from the ion-exchange chromatography.

    • Apply the pooled sample to a C18 RP-HPLC column.

    • Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Purity Analysis and Confirmation:

    • Collect the major peaks and re-run them on the RP-HPLC to confirm homogeneity.

    • Determine the molecular weight of the purified peptide using mass spectrometry to confirm it corresponds to this compound (approximately 4.3 kDa).

  • Lyophilization: Lyophilize the purified this compound for storage.

Structural Elucidation

The primary structure of this compound was determined to be a single polypeptide chain of 37 amino acids, cross-linked by three disulfide bonds.[2] This compact and stable structure is crucial for its high-affinity interaction with potassium channels. The three-dimensional structure was later elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a characteristic fold with a short alpha-helix and a triple-stranded beta-sheet.

Mechanism of Action: A Potent Potassium Channel Blocker

This compound exerts its neurotoxic effects by physically occluding the ion conduction pore of specific potassium channels.[2] This "pore-blocking" mechanism is highly effective and has been a subject of intense study.

The "Key in the Lock" Model

The interaction between this compound and the potassium channel is often described as a "key in the lock" model. The toxin binds to the outer vestibule of the channel, with a critical lysine residue (Lys27) inserting into the selectivity filter, thereby preventing the flow of potassium ions. This blockade leads to a prolongation of the action potential and neuronal hyperexcitability.

Selectivity and Affinity

This compound exhibits a high affinity for several types of potassium channels, including the high-conductance Ca2+-activated K+ (BK or MaxiK) channels and certain voltage-gated K+ channels of the Kv1 subfamily (e.g., Kv1.2 and Kv1.3).[4] However, it is not entirely specific and can also block other potassium channels at varying concentrations.

Data Presentation

Table 1: Affinity of this compound for Various Potassium Channels
Channel TypeSubtypePreparationKd (nM)IC50 (nM)Reference(s)
Ca2+-activated K+Maxi-K (BK)Bovine aortic smooth muscle2.1-[2]
Ca2+-activated K+-Rat brain synaptosomes-~15[5]
Voltage-gated K+-Rat brain synaptosomes-~40[5]
Voltage-gated K+Kv1.3Human T-lymphocytes-2.6[4]
Voltage-gated K+Kv1.2--14[4]
Voltage-gated K+Kv1.6--2[4]
Ca2+-activated K+IK--5[4]

This compound as a Research Tool

The high affinity and specificity of this compound have made it an invaluable tool for neuroscientists and pharmacologists to dissect the roles of potassium channels in physiological and pathological processes.

Purification and Characterization of Potassium Channels

Historically, this compound was instrumental in the first successful purification of a potassium channel. By using radiolabeled this compound (e.g., 125I-ChTX), researchers could track the channel protein during purification procedures.

Probing Channel Structure and Function

Site-directed mutagenesis studies on both this compound and potassium channels have been pivotal in identifying the key amino acid residues that govern their interaction. These studies have provided a detailed map of the binding site and have shed light on the molecular architecture of the channel pore.

Experimental Protocols

Protocol 2: Electrophysiological Recording of Kv1.3 Channels with this compound

This protocol describes the use of the patch-clamp technique to measure the effect of this compound on Kv1.3 channel currents.

Materials:

  • Cells expressing Kv1.3 channels (e.g., HEK293 cells or Jurkat T-cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • This compound stock solution

Methodology:

  • Cell Preparation: Plate the cells expressing Kv1.3 channels onto glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Recording:

    • Hold the cell membrane potential at a negative value (e.g., -80 mV) where the Kv1.3 channels are closed.

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward potassium currents through the Kv1.3 channels.

  • Application of this compound:

    • After recording a stable baseline current, perfuse the cell with the extracellular solution containing a known concentration of this compound.

    • Continuously record the Kv1.3 currents during and after the application of the toxin to observe the blocking effect.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of this compound.

    • Calculate the percentage of current inhibition.

    • By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.

Visualizations

Diagram 1: this compound Purification Workflow

G cluster_0 Crude Venom Preparation cluster_1 Chromatography cluster_2 Analysis and Final Product Venom Lyophilized Scorpion Venom Solubilization Solubilization in Buffer Venom->Solubilization IonExchange Cation-Exchange Chromatography Solubilization->IonExchange RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC Active Fractions Purity Purity Analysis (HPLC, MS) RPHPLC->Purity Lyophilization Lyophilization Purity->Lyophilization Final Purified this compound Lyophilization->Final

Caption: A simplified workflow for the purification of this compound.

Diagram 2: this compound Mechanism of Action

Caption: this compound physically blocks the potassium channel pore.

Diagram 3: Impact of this compound on Neuronal Signaling

G AP Action Potential Depolarization Depolarization (Na+ influx) AP->Depolarization Repolarization Repolarization (K+ efflux) Depolarization->Repolarization Repolarization->AP Resting Potential K_Channel Voltage-gated K+ Channel Repolarization->K_Channel opens Prolonged_AP Prolonged Action Potential K_Channel->Prolonged_AP leads to ChTX This compound ChTX->K_Channel blocks Neurotransmitter Increased Neurotransmitter Release Prolonged_AP->Neurotransmitter

Caption: this compound's blockade of K+ channels prolongs the action potential.

Conclusion and Future Directions

From its origins as a deadly component of scorpion venom, this compound has emerged as a cornerstone of neurotoxin research. Its ability to selectively target and block potassium channels has provided researchers with an unparalleled molecular probe to investigate the intricacies of ion channel biology. The detailed experimental protocols and quantitative data presented in this guide underscore the profound impact of this compound on our understanding of neuronal function.

The story of this compound is far from over. As research continues, new analogs and derivatives of this remarkable peptide are being developed with enhanced selectivity and therapeutic potential. These advancements promise to further illuminate the complex roles of potassium channels in health and disease, opening new frontiers for the treatment of a wide range of disorders, from autoimmune diseases to neurological conditions. The journey of this compound serves as a powerful example of how nature's most potent toxins can be harnessed for the advancement of science and medicine.

References

A Technical Guide to Natural Variants and Analogs of Charybdotoxin: Structure, Function, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent neurotoxin that has become an invaluable tool in the study of potassium channels.[1][2] Its ability to specifically block certain types of K+ channels with high affinity has not only illuminated the structure and function of these channels but has also positioned ChTX and its derivatives as promising scaffolds for the development of novel therapeutics targeting a range of channelopathies. This technical guide provides an in-depth overview of the natural variants and synthetic analogs of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

This compound is a member of a larger family of scorpion toxins that act on potassium channels.[1][3] It physically occludes the pore of voltage-gated (Kv) and calcium-activated (KCa) potassium channels, thereby inhibiting K+ ion conduction and leading to neuronal hyperexcitability.[1][4] The interaction is highly specific, with a key lysine residue (Lys27) on the toxin inserting into the channel's selectivity filter, mimicking a potassium ion.[4][5] This guide will delve into the structure-activity relationships that govern this interaction and explore how modifications to the ChTX scaffold can alter its potency and selectivity.

Natural Variants and Analogs of this compound

The this compound family includes several naturally occurring peptides with homologous structures. Additionally, extensive research has led to the creation of numerous synthetic analogs designed to probe the toxin-channel interaction and to develop more selective and potent channel blockers.

Quantitative Data Summary

The following tables summarize the amino acid sequences and inhibitory potencies of this compound, its natural relatives, and key synthetic analogs.

Table 1: Amino Acid Sequences of this compound and Related Peptides

PeptideSequenceSource/Type
This compound (ChTX) FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYSLeiurus quinquestriatus hebraeus[6]
Agitoxin-2 GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPKLeiurus quinquestriatus hebraeus[7]
Pandinotoxin GVYIKVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYSPandinus imperator[1]
Noxiustoxin (NTX) YPCNYDSHCKKGWAGRYGNCYCEFPGCentruroides noxius[8]
ChTX (2-37) analog FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYSSynthetic (N-terminal truncation)[9]
ChTX (7-37) analog CTTSKECWSVCQRLHNTSRGKCMNKKCRCYSSynthetic (N-terminal truncation)[9]
ChTX [Q18F] FTNVSCTTSKECWSVCFQRLHNTSRGKCMNKKCRCYSSynthetic (Substitution)[10]
ChTX [F2Y] YTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYSSynthetic (Substitution)[11][12]
ChTX [E12Q] FTNVSCTTSKQCWSVCQRLHNTSRGKCMNKKCRCYSSynthetic (Substitution)[11][12]
ChTX [R19H] FTNVSCTTSKECWSVCQHLHNTSRGKCMNKKCRCYSSynthetic (Substitution)[11][12]
ChTX [R25Q] FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCQCYSSynthetic (Substitution)[5]
ChTX [K27Q] FTNVSCTTSKECWSVCQRLHNTSRGKCMNQKCRCYSSynthetic (Substitution)[5]

denotes pyroglutamic acid.

Table 2: Inhibitory Potency of this compound and its Analogs on Various K+ Channels

PeptideChannel TargetPotency (IC50 / Kd / Ki)Experimental System
This compound (ChTX) KCa1.1 (Maxi-K)~3 nM (IC50)[6]Bovine aortic smooth muscle
KCa1.1 (Maxi-K)2.1 nM (Kd)[2]GH3 anterior pituitary cells
Kv1.25.6 nM (IC50)[13]Oocytes
Kv1.32.6 nM (IC50)[6]Human T lymphocytes[14]
Shaker K+~120 nM (Ki)[15]Xenopus oocytes
Jurkat cell K+ channels0.5 - 1.5 nM (Kd)[8]Human T leukemia cell line
Agitoxin-2 Kv1.3High affinity[7]Not specified
Noxiustoxin (NTX) Type 'n' K+ channels0.2 nM (Kd)[8]Murine thymocytes
ChTX [R19H] Erythrocyte KCa channel2.3-fold increase in IC50 vs native ChTX[11][12]Human erythrocytes
ChTX [R25Q] Ca2+-activated K+ channelStrongly decreased affinity[5]Not specified
ChTX [K27Q] Ca2+-activated K+ channelStrongly decreased affinity[5]Not specified

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the general workflows for its study.

ChTX_Signaling_Pathway cluster_membrane Extracellular cluster_intracellular Intracellular ChTX This compound Pore Channel Pore ChTX->Pore Binds to outer pore K_channel Voltage-gated or Ca2+-activated K+ Channel Pore->K_channel Hyperpolarization Membrane Hyperpolarization (Repolarization) Pore->Hyperpolarization Prevents Hyperexcitability Neuronal Hyperexcitability Pore->Hyperexcitability Leads to Membrane Cell Membrane K_ion K+ ion K_ion_inside K+ ion K_ion_inside->Pore Efflux Blocked

Caption: Mechanism of this compound action on potassium channels.

ChTX_Experimental_Workflow cluster_synthesis Peptide Synthesis and Purification cluster_characterization Structural and Functional Characterization synthesis Solid-Phase Peptide Synthesis or Recombinant Expression cleavage Cleavage and Deprotection synthesis->cleavage folding Oxidative Folding cleavage->folding purification HPLC Purification folding->purification mass_spec Mass Spectrometry purification->mass_spec nmr NMR Spectroscopy (Structure Determination) purification->nmr electrophysiology Electrophysiology (Patch-Clamp) purification->electrophysiology binding_assay Binding Assays (Competition Binding) purification->binding_assay data_analysis Data Analysis and Structure-Activity Relationship electrophysiology->data_analysis Determine IC50/Kd binding_assay->data_analysis Determine Ki

Caption: General experimental workflow for ChTX analog studies.

ChTX_Analog_Relationships cluster_natural Natural Variants cluster_synthetic Synthetic Analogs ChTX This compound (Wild-Type) Agitoxin Agitoxin ChTX->Agitoxin Homologue Pandinotoxin Pandinotoxin ChTX->Pandinotoxin Homologue Truncation N-terminal Truncations (e.g., 2-37, 7-37) ChTX->Truncation Modification Substitution Amino Acid Substitutions (e.g., Q18F, K27Q) ChTX->Substitution Modification

Caption: Relationships between this compound and its variants.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ChTX Analogs

This protocol outlines the manual synthesis of ChTX analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][11][16][17]

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., PEG-modified polystyrene).

  • Swell the resin in an appropriate solvent like dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA), to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

3. Cleavage and Deprotection:

  • Once the full peptide sequence is assembled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and dithiothreitol) to cleave the peptide from the resin and remove side-chain protecting groups.

4. Oxidative Folding:

  • Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

  • Dissolve the linear peptide in a folding buffer (e.g., a glutathione redox buffer) at a low concentration to promote correct intramolecular disulfide bond formation (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35).[18][19]

5. Purification:

  • Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2][18]

  • Collect fractions and verify the purity and identity of the final product by mass spectrometry and analytical HPLC.

Recombinant Expression of this compound

As an alternative to chemical synthesis, ChTX can be produced recombinantly in E. coli.[10][15][20]

1. Gene Synthesis and Cloning:

  • Design and synthesize a gene encoding ChTX.

  • Clone the gene into an expression vector, often as a fusion protein with a tag (e.g., MBP or His6-tag) to enhance solubility and aid in purification.[10]

2. Expression:

  • Transform the expression vector into a suitable E. coli strain.

  • Induce protein expression with an appropriate inducer (e.g., IPTG).

3. Purification and Cleavage:

  • Lyse the cells and purify the fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Cleave the fusion tag using a site-specific protease (e.g., Factor Xa).[20]

4. Folding and Final Purification:

  • Follow the oxidative folding and HPLC purification steps as described for the synthetic peptide.

Electrophysiological Characterization using Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for assessing the functional activity of ChTX and its analogs on ion channels.[8][21][22][23]

1. Cell Preparation:

  • Use a cell line endogenously expressing or transfected with the target potassium channel (e.g., Jurkat T cells for Kv1.3, or HEK293 cells transfected with a specific channel subtype).

  • Plate the cells on coverslips for recording.

2. Recording Setup:

  • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular (bath) solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

3. Whole-Cell Recording:

  • Approach a cell with the patch pipette while applying positive pressure.

  • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane patch with gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.

4. Data Acquisition:

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply voltage steps to activate the potassium channels and record the resulting currents.

  • After obtaining a stable baseline recording, perfuse the bath with a known concentration of the ChTX analog.

  • Record the channel currents in the presence of the toxin to measure the degree of block.

  • To determine the IC50, apply a range of toxin concentrations and plot the percentage of current inhibition against the concentration.

Conclusion

This compound and its derivatives represent a powerful class of molecular probes for investigating the structure and function of potassium channels. The systematic modification of the ChTX scaffold, guided by a deep understanding of its structure-activity relationships, continues to yield novel molecules with enhanced selectivity and therapeutic potential. The experimental methodologies detailed in this guide provide a framework for the synthesis, purification, and functional characterization of these important peptides, facilitating further research and development in this exciting field.

References

The Biological Significance of Charybdotoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and selective blocker of a variety of potassium (K+) channels.[1] Its ability to physically occlude the ion conduction pore of these channels has made it an invaluable tool in the fields of neurobiology, immunology, and pharmacology. This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its molecular mechanism of action, its effects on key physiological processes, and its applications in scientific research and drug development. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Potassium channels are the most diverse group of ion channels, playing fundamental roles in regulating cellular excitability, neurotransmitter release, hormone secretion, and cell volume. The discovery of specific and high-affinity ligands for these channels has been instrumental in their characterization and in understanding their physiological functions. This compound has emerged as a prototypical pore blocker of several classes of K+ channels, offering a molecular probe to dissect their structure and function.[2][3] This guide will explore the multifaceted biological importance of this compound, from its chemical properties to its impact on complex physiological systems.

Molecular Profile of this compound

Structure and Chemical Properties

This compound is a 4.3 kDa peptide characterized by a compact structure stabilized by three disulfide bridges.[1][4] Its molecular formula is C₁₇₆H₂₇₇N₅₇O₅₅S₇. The three-dimensional structure of ChTX reveals a foundation of three antiparallel beta-strands, which positions key amino acid residues to interact with the outer vestibule of target potassium channels.[1][4]

Mechanism of Action

This compound functions as a potent pore blocker of potassium channels. It binds with high affinity to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the efflux of K+ ions.[1] The interaction is primarily electrostatic, involving key charged residues on the toxin that interact with complementary residues on the channel protein. Specifically, the toxin inserts a critical lysine residue into the selectivity filter of the channel, effectively plugging the pore. The binding of ChTX is voltage-independent when the channel is closed but can be influenced by the transmembrane potential and the ionic concentration of K+ when the channel is open.[5]

Target Potassium Channels and Binding Affinities

This compound exhibits a broad-spectrum inhibitory activity against several families of potassium channels, with varying affinities. Its principal targets include large-conductance Ca²⁺-activated K⁺ (BK, KCa1.1) channels and several members of the voltage-gated K⁺ (Kv) channel family, particularly Kv1.2 and Kv1.3.[6][7] The affinity of ChTX for its target channels is typically in the picomolar to nanomolar range, making it one of the most potent potassium channel blockers known.

Quantitative Data Presentation

The following table summarizes the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various potassium channels.

Channel SubtypeCell/Tissue TypeParameterValueReference
Ca²⁺-activated K⁺ channelRat brain synaptosomesIC50~15 nM[7]
Voltage-gated K⁺ channelRat brain synaptosomesIC50~40 nM[7]
"Type n" Voltage-gated K⁺ channelJurkat (human T leukemia cell line)Kd0.5 - 1.5 nM[8][9]
Ca²⁺-activated K⁺ channelGH3 anterior pituitary cells, bovine aortic smooth muscle cellsKd2.1 nM[4]
Voltage-gated K⁺ channel (PK,V)Rat brain synaptosomesKi8 pM[10]
Voltage-gated K⁺ channel (PK,V)Rat brain synaptosomesKd25-30 pM[10]
Voltage-gated K⁺ channelHuman T lymphocytesKd8-14 pM[11]
Kv1.2OocytesIC505.6 nM
"Type n" Voltage-gated K⁺ channelMurine thymocytesKdPotent (nanomolar)[8][9]

Physiological Significance and Biological Effects

The blockade of potassium channels by this compound has profound effects on various physiological processes, primarily by altering cellular membrane potential and excitability.

Neuronal Excitability

In the central nervous system, ChTX-sensitive potassium channels are crucial for repolarizing the neuronal membrane following an action potential. By blocking these channels, this compound prolongs the duration of action potentials, leading to increased neuronal excitability.[1] This hyperexcitability can result in an enhanced release of neurotransmitters.[12] In vivo studies have shown that intracerebroventricular injection of ChTX in mice can induce convulsive seizures, highlighting its potent effect on neuronal circuits.[12]

T-Lymphocyte Activation

Voltage-gated potassium channels, particularly Kv1.3, play a critical role in the activation of T-lymphocytes. The efflux of K+ through these channels is necessary to maintain the negative membrane potential required for sustained Ca²⁺ influx upon T-cell receptor (TCR) stimulation. This compound, by blocking Kv1.3 channels, depolarizes the T-cell membrane, which in turn reduces the driving force for Ca²⁺ entry.[13] This inhibition of Ca²⁺ signaling ultimately leads to a suppression of T-cell activation, proliferation, and the production of interleukin-2 (IL-2).[14][15]

Experimental Protocols

The study of this compound's biological effects relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for some of the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the direct assessment of ChTX's channel-blocking activity.

Objective: To record potassium currents from a cell expressing ChTX-sensitive channels and to quantify the blocking effect of this compound.

Materials:

  • Cell line expressing the target potassium channel (e.g., HEK293 cells transfected with Kv1.3)

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller and polisher

  • Borosilicate glass capillaries

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • This compound stock solution (10 µM in extracellular solution with 0.1% BSA)

Procedure:

  • Prepare cells for recording by plating them on glass coverslips.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a single cell with the patch pipette while applying positive pressure.

  • Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • Record baseline currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Repeat the voltage-step protocol to record the currents in the presence of the toxin.

  • To determine the IC50, apply a range of ChTX concentrations and measure the percentage of current inhibition at each concentration. Fit the data to a dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for this compound on a given cell or membrane preparation.

Objective: To quantify the binding of ¹²⁵I-labeled this compound to its receptor on cell membranes.

Materials:

  • Cell membranes expressing the target potassium channel (e.g., from rat brain synaptosomes or transfected cells)

  • ¹²⁵I-Charybdotoxin

  • Unlabeled this compound

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash buffer: Cold binding buffer

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.[16] Determine the protein concentration of the membrane preparation.

  • Saturation Binding: a. In a 96-well plate, set up triplicate wells for total binding and non-specific binding. b. For total binding, add increasing concentrations of ¹²⁵I-ChTX to wells containing a fixed amount of membrane protein (e.g., 50-100 µg) in binding buffer. c. For non-specific binding, add the same concentrations of ¹²⁵I-ChTX in the presence of a high concentration of unlabeled ChTX (e.g., 100 nM). d. Incubate the plate at room temperature for 60 minutes with gentle agitation.[16]

  • Competitive Binding: a. Set up triplicate wells containing a fixed concentration of ¹²⁵I-ChTX (typically near its Kd value) and a fixed amount of membrane protein. b. Add increasing concentrations of unlabeled this compound to these wells. c. Incubate as in the saturation binding experiment.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: a. For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of ¹²⁵I-ChTX and fit the data to a one-site binding model to determine Kd and Bmax. b. For competitive binding, plot the percentage of specific binding versus the concentration of unlabeled ChTX and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

In Vivo Administration and Behavioral Assessment

Objective: To assess the in vivo effects of this compound on neuronal excitability in a rodent model.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • This compound, sterile and pyrogen-free

  • Sterile saline solution

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

  • Observation chambers for behavioral monitoring

Procedure:

  • Anesthetize the mice according to approved animal care protocols.

  • Using a stereotaxic apparatus, perform i.c.v. injections of this compound (e.g., in the picomolar to nanomolar range per animal) or vehicle (sterile saline) into the lateral ventricle.

  • Following recovery from anesthesia, place the mice in individual observation chambers.

  • Monitor the animals for behavioral changes, particularly the onset, duration, and severity of convulsive seizures.[12]

  • Score the seizure activity using a standardized scale (e.g., the Racine scale).

  • At the end of the experiment, euthanize the animals according to approved protocols.

  • Statistical analysis should be performed to compare the effects of this compound with the vehicle control group.

Signaling Pathways and Logical Relationships

The biological effects of this compound are a direct consequence of its ability to modulate cellular signaling by altering membrane potential. The following diagrams illustrate the key signaling pathways affected by ChTX in neurons and T-lymphocytes.

Neuronal_Hyperexcitability ChTX This compound Kv_Channel Voltage-gated K+ Channel ChTX->Kv_Channel blocks K_Efflux K+ Efflux Kv_Channel->K_Efflux mediates Membrane_Potential Membrane Depolarization K_Efflux->Membrane_Potential repolarizes Action_Potential Prolonged Action Potential Membrane_Potential->Action_Potential leads to Ca_Influx Increased Ca2+ Influx Action_Potential->Ca_Influx causes Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers Neuronal_Hyperexcitability Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Hyperexcitability results in

Caption: this compound-induced neuronal hyperexcitability pathway.

T_Cell_Activation_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol ChTX This compound Kv13 Kv1.3 Channel ChTX->Kv13 blocks K_Efflux K+ Efflux Kv13->K_Efflux mediates TCR T-Cell Receptor CRAC CRAC Channel TCR->CRAC opens Antigen Antigen Antigen->TCR activates Ca_Influx Decreased Ca2+ Influx CRAC->Ca_Influx mediates Membrane_Potential Membrane Depolarization K_Efflux->Membrane_Potential maintains negative Ca_Driving_Force Reduced Ca2+ Driving Force Membrane_Potential->Ca_Driving_Force leads to Ca_Driving_Force->Ca_Influx results in Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates T_Cell_Activation Inhibition of T-Cell Activation IL2_Gene->T_Cell_Activation is required for

Caption: Inhibition of T-cell activation by this compound.

Applications in Research and Drug Development

The specific and potent action of this compound has made it an indispensable tool in several areas of research and has potential applications in drug development.

  • Channel Structure-Function Studies: ChTX has been instrumental in mapping the external vestibule of potassium channels and identifying key residues involved in ion permeation and toxin binding.[2][3]

  • Target Validation: The use of ChTX has helped to validate specific potassium channel subtypes as potential therapeutic targets for a range of diseases, including autoimmune disorders and neurological conditions.

  • Drug Discovery: this compound serves as a pharmacological template for the design of novel, more selective potassium channel modulators with therapeutic potential. For example, modified versions of ChTX are being explored for the treatment of epilepsy.[17]

Conclusion

This compound, through its potent and specific blockade of potassium channels, has provided profound insights into the fundamental roles of these channels in cellular excitability and signaling. Its well-characterized mechanism of action, coupled with its diverse physiological effects, has established it as a cornerstone of ion channel research. The continued study of this compound and its interactions with potassium channels will undoubtedly pave the way for a deeper understanding of ion channel biology and the development of novel therapeutic strategies for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for Charybdotoxin in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Charybdotoxin (ChTX), a potent scorpion-derived neurotoxin, as a pharmacological tool in whole-cell patch clamp electrophysiology. This compound is a 37-amino acid peptide that acts as a high-affinity blocker of several types of potassium (K+) channels, making it an invaluable instrument for isolating and characterizing specific K+ currents and for investigating the physiological roles of these channels in various cell types.[1]

Overview of this compound

This compound physically occludes the pore of target potassium channels, thereby inhibiting the flow of K+ ions across the cell membrane.[1] Its primary targets include:

  • Large-conductance Ca2+-activated K+ channels (BK, KCa1.1, Maxi-K)

  • Voltage-gated K+ channels of the Kv1 subfamily (e.g., Kv1.2, Kv1.3)

  • Intermediate-conductance Ca2+-activated K+ channels (IKCa, KCa3.1)

Due to its high affinity and specificity for these channels, ChTX is widely used to study their involvement in physiological processes such as neuronal excitability, smooth muscle contraction, and T-lymphocyte activation.

Quantitative Data: this compound Affinity for Potassium Channels

The inhibitory potency of this compound varies depending on the specific potassium channel subtype and the experimental conditions. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for ChTX against some of its common targets.

Channel SubtypeCell Type/Expression SystemAffinity (Kd / IC50)Reference(s)
Voltage-Gated K+ Channels
Kv1.2Oocytes5.6 nM (IC50)[2]
Kv1.3Jurkat T-cells0.5 - 1.5 nM (Kd)[3][4]
Kv1.3mKv1.3 expressed in HEK293 cells~1 nM (Kd)[5][6][7]
Dendrotoxin-sensitive K+ channelsRat Dorsal Root Ganglion (DRG) cells~30 nM (IC50)[8]
Ca2+-Activated K+ Channels
BK (Maxi-K)Rat brain synaptosomes~15 nM (IC50)[9][10]
IKCaAplysia neurons30 nM (Kd)[11]
Ca2+-activated K+ channelRat brain synaptosomes~15 nM (IC50)[9]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for maintaining its activity.

Materials:

  • Lyophilized this compound powder

  • Bovine Serum Albumin (BSA), 0.1% in deionized water

  • Deionized water or desired buffer

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Reconstitution: Gently centrifuge the vial of lyophilized ChTX to ensure the powder is at the bottom. Reconstitute the toxin in a solution containing 0.1% BSA to prevent the peptide from adhering to plastic or glass surfaces. A common stock concentration is 1 µM. For example, to make a 1 µM stock solution from 100 µg of ChTX (MW ≈ 4.3 kDa), you would add approximately 23.2 µL of the 0.1% BSA solution.

  • Aliquotting: Aliquot the stock solution into small volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[7][12] When required for an experiment, thaw a single aliquot.

Whole-Cell Patch Clamp Protocol for Studying ChTX Block of Kv1.3 Channels in T-lymphocytes

This protocol describes how to measure the effect of this compound on Kv1.3 currents in a human T-lymphocyte cell line (e.g., Jurkat cells).

3.2.1. Solutions

Solution TypeComponentConcentration (mM)
External Solution NaCl145
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal (Pipette) Solution KF110
KCl20
MgCl22
EGTA1
HEPES10
AlCl30.01
Adjust pH to 7.2 with KOH

3.2.2. Experimental Workflow

G cluster_prep Preparation cluster_recording Recording prep_cell Prepare Jurkat T-cells establish_seal Establish a gigaseal (>1 GΩ) in cell-attached mode prep_cell->establish_seal prep_sol Prepare external and internal solutions prep_sol->establish_seal prep_pipette Pull and fire-polish borosilicate glass pipettes (2-4 MΩ) prep_pipette->establish_seal prep_chx Thaw and dilute ChTX to final concentration apply_chx Perfuse ChTX-containing external solution prep_chx->apply_chx whole_cell Rupture the membrane to achieve whole-cell configuration establish_seal->whole_cell stabilize Allow currents to stabilize (2-5 minutes) whole_cell->stabilize control_rec Record baseline Kv1.3 currents stabilize->control_rec control_rec->apply_chx chx_rec Record Kv1.3 currents in the presence of ChTX apply_chx->chx_rec washout Perfuse with control external solution to washout ChTX chx_rec->washout washout_rec Record currents during washout washout->washout_rec

Caption: Workflow for a whole-cell patch clamp experiment with this compound.

3.2.3. Voltage-Clamp Protocol

  • Holding Potential: Clamp the cell at a holding potential of -80 mV, where Kv1.3 channels are predominantly in a closed state.

  • Depolarizing Pulses: Apply a series of depolarizing voltage steps to elicit Kv1.3 currents. A typical protocol would be to step the membrane potential from -80 mV to +40 mV in 10 or 20 mV increments for 200-400 ms.

  • Data Acquisition: Record the resulting outward K+ currents.

  • ChTX Application: Perfuse the cell with the external solution containing the desired concentration of ChTX (e.g., 1-10 nM). The onset of the block is typically rapid.

  • Post-ChTX Recording: After a few minutes of perfusion with ChTX, repeat the voltage-step protocol to record the blocked currents.

  • Washout: Perfuse the cell with the control external solution to wash out the toxin. Note that the washout of ChTX can be slow and may not be complete.[8]

Signaling Pathways

Kv1.3 Channel Signaling in T-Lymphocyte Activation

In T-lymphocytes, Kv1.3 channels play a crucial role in maintaining the membrane potential.[13] Upon T-cell receptor (TCR) activation, a cascade of intracellular events leads to an increase in intracellular Ca2+. This Ca2+ influx is sustained by the efflux of K+ ions through channels like Kv1.3, which hyperpolarizes the membrane and maintains the electrochemical gradient for Ca2+ entry. The sustained high intracellular Ca2+ concentration activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[13] Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor to promote the expression of genes involved in T-cell activation and proliferation, such as Interleukin-2 (IL-2).[13] By blocking Kv1.3 channels, this compound depolarizes the cell membrane, reduces the driving force for Ca2+ entry, and thereby inhibits T-cell activation and proliferation.

G TCR TCR Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_influx maintains driving force NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_expression Gene Expression (e.g., IL-2) NFAT_translocation->Gene_expression ChTX This compound ChTX->Kv1_3

Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.

BK Channel Signaling in Neuronal Excitability

In neurons, BK channels are often co-localized with voltage-gated Ca2+ channels (CaV) at presynaptic terminals.[14] During an action potential, membrane depolarization opens CaV channels, leading to a localized increase in intracellular Ca2+. This rise in Ca2+, coupled with the membrane depolarization, activates BK channels.[14][15] The subsequent efflux of K+ through BK channels hyperpolarizes the membrane, which serves as a negative feedback mechanism to shorten the duration of the action potential and reduce further Ca2+ entry.[14] This, in turn, decreases neurotransmitter release.[14] By blocking BK channels, this compound can lead to broader action potentials, increased Ca2+ influx, and enhanced neurotransmitter release, thereby increasing neuronal excitability.

G Action_Potential Action Potential (Depolarization) CaV_open Voltage-gated Ca2+ Channel Opening Action_Potential->CaV_open BK_activation BK Channel Activation Action_Potential->BK_activation co-activation Ca_influx Ca2+ Influx CaV_open->Ca_influx Ca_influx->BK_activation K_efflux K+ Efflux BK_activation->K_efflux Repolarization Membrane Repolarization/ Hyperpolarization K_efflux->Repolarization AP_shortening Action Potential Shortening Repolarization->AP_shortening NT_release Neurotransmitter Release AP_shortening->NT_release reduces ChTX This compound ChTX->BK_activation

Caption: Negative feedback role of BK channels in neuronal excitability.

References

Recombinant Production of Functional Charybdotoxin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the recombinant expression and purification of functional Charybdotoxin (ChTX), a potent blocker of potassium channels. this compound is a 37-amino acid neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. Its ability to selectively block specific potassium channels makes it an invaluable tool in neuroscience research and a potential lead compound for drug development.[1] Recombinant production offers a reliable and scalable alternative to isolation from natural sources, ensuring a consistent supply for research and development.

This guide outlines a robust method for producing functional ChTX in Escherichia coli as a cleavable fusion protein, followed by a comprehensive purification and functional validation strategy.

Data Presentation

The following tables summarize the key quantitative data associated with recombinant this compound.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇₆H₂₇₇N₅₇O₅₅S₇[1]
Molecular Weight~4.3 kDa[2]
Amino Acid Residues37[1]
Disulfide Bridges3[1]
Apparent Dissociation Constant (Kd)2.1 - 3.5 nM (for Ca²⁺-activated K⁺ channels)[2][3]
IC₅₀ (Jurkat cells, type 'n' K⁺ channels)0.5 - 1.5 nM[4][5]

Table 2: Expected Yields for Recombinant this compound Production (per liter of bacterial culture)

Production StageExpected YieldReference
GST-ChTX Fusion Protein (Purified)>10 mg[6]
Cleaved, Purified this compound1 - 2 mg[6]

Experimental Workflow and Methodologies

The overall workflow for producing functional recombinant this compound involves gene synthesis and cloning, expression of a fusion protein in E. coli, purification of the fusion protein, enzymatic cleavage to release the toxin, and subsequent purification and functional validation of the mature ChTX.

Recombinant_ChTX_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification & Processing cluster_validation Functional Validation Gene_Synthesis Codon-Optimized ChTX Gene Synthesis Cloning Ligation into pGEX Expression Vector Gene_Synthesis->Cloning Restriction Digestion Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Cell Culture & Induction (IPTG) Transformation->Culture Cell_Lysis Cell Lysis (Sonication) Culture->Cell_Lysis Affinity_Chrom GST Affinity Chromatography Cell_Lysis->Affinity_Chrom Cleavage Factor Xa/Enterokinase Cleavage Affinity_Chrom->Cleavage RP_HPLC Reverse-Phase HPLC Cleavage->RP_HPLC Refolding Oxidative Refolding RP_HPLC->Refolding Mass_Spec Mass Spectrometry Refolding->Mass_Spec Patch_Clamp Electrophysiology (Patch-Clamp) ChTX_Mechanism cluster_channel Potassium Channel cluster_toxin This compound cluster_effect Effect Pore Channel Pore K_flow_blocked K+ Ion Flow Blocked ChTX This compound ChTX->Pore Binding & Occlusion Hyper_excitability Neuronal Hyperexcitability K_flow_blocked->Hyper_excitability

References

Charybdotoxin Application Notes for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent and well-characterized blocker of several types of potassium (K+) channels, including large-conductance calcium-activated K+ channels (BK, KCa1.1) and some voltage-gated K+ channels such as Kv1.2 and Kv1.3.[1][2] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various biological systems. These application notes provide a detailed guide for the use of this compound in in vivo rodent studies, covering its mechanism of action, administration protocols, and potential applications.

Mechanism of Action

This compound functions by physically occluding the pore of target potassium channels.[3] A critical lysine residue on the toxin inserts into the channel's outer vestibule, effectively blocking the flow of potassium ions.[3] This blockade of K+ channels leads to a decrease in potassium efflux, which can result in membrane depolarization and an increase in cellular excitability. The affinity of ChTX for different K+ channels varies, with reported IC50 and Kd values in the nanomolar range for its primary targets.

Signaling Pathway of this compound Action

Charybdotoxin_Signaling_Pathway ChTX This compound K_channel Potassium Channel (e.g., BK, Kv1.3) ChTX->K_channel Blocks Pore K_efflux K+ Efflux K_channel->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition Ca_influx Voltage-gated Ca2+ Channel Activation Depolarization->Ca_influx Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction, Cell Proliferation) Ca_influx->Cellular_Response Triggers Experimental_Workflow cluster_0 Pre-clinical Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase A Induction of Arthritis in Rats (e.g., Collagen-Induced Arthritis) B Baseline Assessment (Clinical Score, Paw Swelling) A->B C Randomization into Treatment Groups: 1. Vehicle (Saline) 2. ChTX (Low Dose) 3. ChTX (High Dose) B->C D Systemic Administration (e.g., SC or IP injection every other day) C->D E Ongoing Monitoring (Clinical Score, Body Weight) D->E F Terminal Endpoint Analysis: - Histology of Joints - Biomarker Analysis (e.g., Cytokines) - Functional Assessments E->F

References

Application Notes and Protocols: Using Fluorescently Labeled Charybdotoxin for Receptor Localization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of several types of potassium channels.[1][2] Its high affinity and specificity for certain channel subtypes, particularly the voltage-gated Kv1.3 channels and the large-conductance Ca2+-activated K+ (BK or KCa1.1) channels, make it an invaluable tool in neuroscience, immunology, and pharmacology.[3][4][5] By conjugating this compound with fluorescent dyes, researchers can create powerful probes for visualizing the localization, trafficking, and expression levels of these channels in living cells and tissues.[6]

These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescently labeled this compound in receptor localization studies. The information is intended to guide researchers in designing and executing experiments for imaging, flow cytometry, and other fluorescence-based assays.

Target Receptors and Significance

Fluorescently labeled this compound is primarily used to target and visualize the following potassium channels:

  • Kv1.3 Channels: These voltage-gated potassium channels are crucial for regulating the membrane potential of T lymphocytes. Upregulation of Kv1.3 channels is implicated in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, making them a significant therapeutic target.[7][8][9] Visualizing Kv1.3 distribution with fluorescent ChTX can aid in understanding disease pathogenesis and developing targeted therapies.[7][8]

  • BK (Big Potassium/KCa1.1) Channels: These channels are activated by both membrane depolarization and intracellular calcium, playing key roles in neuronal excitability, neurotransmitter release, and smooth muscle tone.[5][10] Fluorescent ChTX allows for the investigation of BK channel distribution and function in various physiological and pathological contexts.[11]

Data Presentation

Table 1: Specificity of this compound and Analogs for Potassium Channels
Toxin/AnalogTarget ChannelIC50 / KdCommentsReference
This compound (ChTX)KCa1.1 (BK)~3 nM (IC50)Potent blocker of large-conductance Ca2+-activated K+ channels.[3]
This compound (ChTX)Kv1.32.6 nM (IC50)High affinity for the voltage-gated K+ channel Kv1.3.[3]
This compound (ChTX)Kv1.214 nM (IC50)Moderate affinity for Kv1.2.[3]
This compound (ChTX)Kv1.62 nM (IC50)High affinity for Kv1.6.[3]
This compound (ChTX)KCa3.15 nM (IC50)Also blocks intermediate-conductance Ca2+-activated K+ channels.[3]
ShK-F6CAKv1.3Picomolar rangeA fluoresceinated analog of the sea anemone toxin ShK with high specificity for Kv1.3.[7]
Cy5-HsTX1[R14A]Kv1.3~0.9 nM (IC50)A fluorescent analog of a scorpion toxin with high selectivity for Kv1.3.[8][9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Potassium Channels

This protocol outlines the steps for labeling and imaging potassium channels on the surface of live cells using fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., ATTO488-Charybdotoxin, TAMRA-Charybdotoxin)[3]

  • Cells expressing the target potassium channel (e.g., Kv1.3-expressing T lymphocytes, BK-expressing CHO cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to the desired confluency. For suspension cells, they can be washed and resuspended in a suitable buffer.

  • Labeling Solution Preparation:

    • Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., water or DMSO) as per the manufacturer's instructions.

    • Dilute the fluorescent toxin to the final working concentration (typically in the nanomolar range, e.g., 1-10 nM) in a blocking buffer (e.g., PBS with 1% BSA) to minimize non-specific binding.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the labeling solution for 15-30 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

    • To assess non-specific binding, include a control where cells are pre-incubated with an excess of unlabeled this compound for 20-30 minutes before adding the fluorescently labeled toxin.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with cold PBS to remove unbound toxin.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells immediately using a confocal microscope. Use the appropriate laser lines and emission filters for the chosen fluorophore (e.g., excitation/emission of ~490/525 nm for ATTO 488).[12]

Protocol 2: Flow Cytometry for Quantifying Channel Expression

This protocol describes how to use fluorescently labeled this compound to quantify the surface expression of potassium channels on a cell population.

Materials:

  • Fluorescently labeled this compound

  • Cell suspension of interest

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in cold flow cytometry buffer at a concentration of 1x10^6 cells/mL.

  • Labeling:

    • Add the fluorescently labeled this compound to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30-60 minutes on ice or at 4°C to prevent receptor internalization.

    • Include an unstained control and a competitive binding control (pre-incubation with excess unlabeled toxin).

  • Washing:

    • Wash the cells twice with cold flow cytometry buffer by centrifugation to remove unbound toxin.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of flow cytometry buffer.

    • Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the fluorophore.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the labeled cells to determine the relative level of channel expression.

Visualizations

Experimental_Workflow_Live_Cell_Imaging cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_imaging Imaging plate_cells Plate cells on glass-bottom dish culture_cells Culture to desired confluency plate_cells->culture_cells wash_pbs Wash cells with PBS culture_cells->wash_pbs prepare_solution Prepare fluorescent ChTX solution incubate Incubate cells with fluorescent ChTX prepare_solution->incubate wash_pbs->incubate wash_unbound Wash to remove unbound toxin incubate->wash_unbound add_media Add fresh media/PBS wash_unbound->add_media confocal Image with confocal microscope add_media->confocal

Caption: Workflow for live-cell imaging with fluorescent ChTX.

Signaling_Pathway_Kv1_3 TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ release from ER IP3->Ca_release Ca_influx Store-operated Ca2+ influx (CRAC) Ca_release->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Membrane_potential Membrane Hyperpolarization K_efflux->Membrane_potential Membrane_potential->Ca_influx Maintains driving force ChTX Fluorescent this compound ChTX->Kv1_3 Blocks

Caption: Role of Kv1.3 in T-cell activation signaling.

Signaling_Pathway_BK_Channel Depolarization Membrane Depolarization Ca_influx Ca2+ Influx (e.g., via VGCCs) Depolarization->Ca_influx BK_channel BK Channel Depolarization->BK_channel Activates Intra_Ca Increased Intracellular [Ca2+] Ca_influx->Intra_Ca Intra_Ca->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Repolarization Membrane Repolarization / Hyperpolarization K_efflux->Repolarization Feedback Negative Feedback on Ca2+ Influx Repolarization->Feedback Feedback->Ca_influx ChTX Fluorescent this compound ChTX->BK_channel Blocks

Caption: BK channel activation and its role in cellular excitability.

References

Application Notes and Protocols for Charybdotoxin Binding Affinity Assay for Kv1.3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases and other inflammatory conditions.[1][2][3] Its role in the proliferation and activation of T-lymphocytes makes it a crucial focus for drug discovery.[4] Charybdotoxin (CTX), a peptide toxin isolated from scorpion venom, is a potent blocker of Kv1.3 channels and serves as an invaluable tool for studying the channel's structure and function.[5][6][7] Determining the binding affinity of CTX and other potential modulators to Kv1.3 is a critical step in the development of novel therapeutics.

These application notes provide detailed protocols for three common methods to assess the binding affinity of compounds to Kv1.3 channels: Radioligand Binding Assay, Electrophysiology (Patch-Clamp), and Fluorescent Toxin Binding Assay.

Quantitative Data Summary

The binding affinity of various toxins to the Kv1.3 channel is summarized below. These values are crucial for comparative analysis and for validating experimental results.

ToxinMethodCell TypeAffinity (Kd or IC50)Reference
This compound (CTX)ElectrophysiologyXenopus oocytesKd = 0.086 ± 0.018 nM (in high Na+)[7]
This compound (CTX)ElectrophysiologyXenopus oocytesKd = 0.55 ± 0.2 nM (in high K+)[7]
HsTX1[R14A]Electrophysiology---IC50 = 45 pM[8][9]
Cy5-HsTX1[R14A]Electrophysiology---IC50 ~ 0.9 nM[8][9]
PAP-1Manual whole-cell patch clampL929 cellsIC50 = 2 nM[10]
PAC86Rb+ effluxCHO cellsIC50 = 200 nM[10]
Clofazimine---Jurkat T cellsIC50 = 300 nM[10]
ShK------Kd ≈ 11 pM[3]
ShK-Dap22---mKv1.3Kd ≈ 23 pM[3]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., 125I-Charybdotoxin) to determine the binding affinity of a test compound for the Kv1.3 channel.

Materials and Reagents:

  • Cells or tissues expressing Kv1.3 channels

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail

  • Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold binding buffer

  • Radioligand (e.g., 125I-Charybdotoxin)

  • Unlabeled this compound (for non-specific binding)

  • Test compounds

  • 96-well plates

  • GF/C filters (pre-soaked in 0.3% PEI)

  • FilterMate™ harvester or equivalent

  • Scintillation cocktail

  • MicroBeta counter

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in 20 volumes of cold lysis buffer.

    • Centrifuge at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.

    • Determine the protein concentration using a BCA assay.[11]

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay binding buffer.[11]

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[11]

      • 50 µL of test compound at various concentrations or buffer for total binding.

      • 50 µL of radioligand solution.[11]

    • For non-specific binding, add a high concentration of unlabeled this compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

  • Filtration and Counting:

    • Terminate the incubation by vacuum filtration onto pre-soaked GF/C filters using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.[11]

    • Dry the filters for 30 minutes at 50°C.

    • Add scintillation cocktail and count the radioactivity using a MicroBeta counter.[11]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow prep Membrane Preparation assay Binding Assay (Incubation) prep->assay Add membranes, ligand, compound filtration Filtration & Washing assay->filtration Separate bound & free ligand counting Scintillation Counting filtration->counting Quantify bound ligand analysis Data Analysis (IC50, Ki) counting->analysis Calculate binding affinity

Caption: Workflow for the Radioligand Binding Assay.

Electrophysiology (Patch-Clamp)

Electrophysiology, particularly the patch-clamp technique, provides a functional measure of ion channel activity and can be used to determine the binding kinetics and affinity of channel blockers.[6][12][13]

Materials and Reagents:

  • Cells expressing Kv1.3 channels (e.g., Xenopus oocytes, HEK293, or L929 cells).[10][14]

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for patch pipettes.

  • External solution (e.g., High Na+ or High K+ solution).

  • Internal solution (pipette solution).

  • This compound or other test compounds.

Protocol:

  • Cell Preparation:

    • Culture cells expressing Kv1.3 to an appropriate confluency.

    • For Xenopus oocytes, inject cRNA encoding Kv1.3 and incubate for 2-5 days.[10]

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ.

    • Fill the pipette with the internal solution and mount it on the headstage.

    • Establish a whole-cell recording configuration.

    • Record baseline Kv1.3 currents by applying a voltage-step protocol (e.g., holding potential of -80 mV and depolarizing steps to +40 mV).

  • Toxin Application and Data Acquisition:

    • Perfuse the external solution containing a known concentration of this compound onto the cell.

    • Record the inhibition of the Kv1.3 current over time until a steady-state block is achieved.[15]

    • Wash out the toxin to observe the reversal of the block.

    • Repeat with a range of toxin concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude before and after toxin application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the toxin concentration and fit the data to the Hill equation to determine the IC50 value.

    • The on-rate (kon) and off-rate (koff) of binding can be determined by analyzing the time course of block and unblock.[7] The dissociation constant (Kd) can be calculated as koff/kon.

Electrophysiology_Workflow cell_prep Cell Preparation recording Whole-Cell Recording cell_prep->recording Establish gigaseal toxin_app Toxin Application recording->toxin_app Record baseline current data_acq Data Acquisition toxin_app->data_acq Record current inhibition analysis Data Analysis (IC50, Kd) data_acq->analysis Determine binding kinetics

Caption: Workflow for the Electrophysiology (Patch-Clamp) Assay.

Fluorescent Toxin Binding Assay

This method utilizes a fluorescently labeled toxin to directly visualize and quantify its binding to Kv1.3 channels expressed on the cell surface.[8][9][16]

Materials and Reagents:

  • Cells expressing fluorescently tagged Kv1.3 (e.g., GFP-Kv1.3).[16]

  • Fluorescently labeled this compound or another suitable toxin (e.g., Cy5-HsTX1[R14A]).[8][9]

  • Unlabeled competitor compounds.

  • Confocal microscope or flow cytometer.

  • Imaging buffer (e.g., PBS with 1% BSA).

Protocol:

  • Cell Preparation:

    • Culture cells expressing fluorescently tagged Kv1.3 on glass-bottom dishes or in suspension for flow cytometry.

  • Binding and Imaging (Confocal Microscopy):

    • Wash the cells with imaging buffer.

    • Incubate the cells with the fluorescently labeled toxin at various concentrations.

    • For competitive binding, co-incubate with a fixed concentration of fluorescent toxin and varying concentrations of the unlabeled test compound.

    • Wash the cells to remove unbound toxin.

    • Image the cells using a confocal microscope, ensuring co-localization of the channel's and the toxin's fluorescent signals.[8][9]

  • Binding and Analysis (Flow Cytometry):

    • Incubate cells in suspension with the fluorescently labeled toxin as described above.

    • Wash the cells to remove unbound toxin.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of bound toxin.[8][9]

  • Data Analysis:

    • For confocal images, quantify the fluorescence intensity at the cell membrane.

    • For flow cytometry data, use the mean fluorescence intensity.

    • Plot the fluorescence intensity against the concentration of the fluorescent toxin (for saturation binding) or the competitor compound (for competitive binding).

    • Fit the data to appropriate binding models to determine the Kd or IC50 values.

Fluorescent_Toxin_Binding_Signaling cluster_membrane Cell Membrane kv1_3 Kv1.3 Channel (e.g., GFP-tagged) binding_complex Fluorescent Toxin-Kv1.3 Complex kv1_3->binding_complex fluor_toxin Fluorescent Toxin (e.g., Cy5-CTX) fluor_toxin->kv1_3 Binds competitor Unlabeled Competitor (Test Compound) competitor->kv1_3 Competes for binding detection Detection (Confocal / Flow Cytometry) binding_complex->detection Emits fluorescent signal

Caption: Signaling pathway for competitive fluorescent toxin binding.

References

Application Notes and Protocols for Radiolabeling Charybdotoxin in Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Charybdotoxin (ChTX), a potent scorpion-derived neurotoxin that serves as a high-affinity probe for several types of potassium channels. Accurate and efficient radiolabeling of ChTX is crucial for its use in receptor binding assays, autoradiography, and pharmacokinetic studies, which are fundamental in neuroscience research and drug discovery.

The following sections detail the most common methods for radiolabeling ChTX, primarily focusing on radioiodination with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide ideal for in vitro binding studies due to its suitable half-life (approximately 60 days) and high specific activity. Protocols for both the Chloramine-T and Iodogen methods are provided, along with information on the purification of the radiolabeled toxin and the determination of its specific activity.

Overview of Radiolabeling Methods

The primary method for radiolabeling this compound is through the electrophilic substitution of radioactive iodine onto tyrosine or histidine residues within the peptide's structure. This compound contains a C-terminal tyrosine residue (Tyr³⁶) which is the principal site for monoiodination.[1] The two most prevalent methods for this process are the Chloramine-T and Iodogen methods. Both methods utilize an oxidizing agent to convert sodium iodide (Na¹²⁵I) into a more reactive electrophilic iodine species (I⁺) that can then be incorporated into the aromatic ring of tyrosine.

  • Chloramine-T Method: This is a widely used, rapid, and efficient method that employs Chloramine-T as a strong oxidizing agent in an aqueous solution.[2] While effective, the harsh nature of Chloramine-T can potentially lead to oxidative damage of the peptide if not carefully controlled.[3]

  • Iodogen Method: This method utilizes 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen), a milder and water-insoluble oxidizing agent.[4] The reaction occurs in a heterogeneous system, with the Iodogen coated onto the surface of the reaction vessel. This minimizes the direct exposure of the peptide to the oxidizing agent, often resulting in less damage to the protein.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for radiolabeled this compound from various binding studies. This data is essential for the design and interpretation of binding assays.

Table 1: Binding Affinity of ¹²⁵I-Charybdotoxin in Various Tissues

Tissue/Cell TypeReceptor/ChannelKd (pM)Ki for native ChTX (pM)Bmax (fmol/mg protein or sites/cell )Reference
Bovine Aortic Smooth Muscle SarcolemmaHigh Conductance Ca²⁺-activated K⁺ Channel (PK,Ca)100~20500 fmol/mg protein (increases to 1.5 pmol/mg with digitonin)[3]
Rat Brain Synaptic Plasma MembranesInactivating, Voltage-dependent K⁺ Channel (PK,V)25-3080.3-0.5 pmol/mg of protein[5]
Human T LymphocytesVoltage-gated K⁺ Channel8-14-542 sites/cell [6]
Shaker K⁺ Channel (wild-type)Voltage-gated K⁺ Channel~120,000 (120 nM)--[7]
Shaker K⁺ Channel (F425G mutant)Voltage-gated K⁺ Channel~70--[7]

Table 2: Properties of Radiolabeled this compound

Radiolabeling MethodRadioisotopeSpecific ActivityRadiochemical PurityReference
Iodogen¹²⁵IHigh (not specified)>95% after purification[2]
Chloramine-T¹²⁵IHigh (not specified)>95% after purification[8]

Experimental Protocols

Protocol 1: Radioiodination of this compound using the Chloramine-T Method

This protocol is adapted from established methods for peptide radioiodination.[9]

Materials:

  • This compound (receptor grade)

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium Metabisulfite

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 10 mM HCl

  • Purification column (e.g., PD-10 desalting column or HPLC system)

  • Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% BSA, pH 6.5)

Procedure:

  • Preparation of Reagents:

    • Reconstitute this compound in 10 mM HCl to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Prepare a fresh solution of Chloramine-T in distilled water at a concentration of 0.4 mg/mL immediately before use.

    • Prepare a fresh solution of sodium metabisulfite in distilled water at a concentration of 0.6 mg/mL.

  • Iodination Reaction:

    • In a shielded fume hood, combine the following in a microcentrifuge tube:

      • 10 µg this compound (10 µL of a 1 mg/mL solution)

      • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5

      • 1 mCi of Na¹²⁵I

    • Initiate the reaction by adding 20 µL of the 0.4 mg/mL Chloramine-T solution.

    • Gently mix the contents and allow the reaction to proceed for 60 seconds at room temperature.

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of the 0.6 mg/mL sodium metabisulfite solution.

    • Mix gently and let the tube stand for 5 minutes at room temperature.

  • Purification of ¹²⁵I-Charybdotoxin:

    • Dilute the reaction mixture with 300 µL of chromatography buffer.

    • Apply the diluted mixture to a pre-equilibrated PD-10 desalting column.

    • Elute the column with chromatography buffer and collect fractions.

    • Monitor the radioactivity of the fractions to identify the peak corresponding to the radiolabeled ChTX, which will elute in the void volume, separated from the smaller, unreacted Na¹²⁵I.

    • Alternatively, purify the sample using reversed-phase high-performance liquid chromatography (HPLC) for higher purity.[10]

  • Determination of Specific Activity:

    • Calculate the concentration of the purified ¹²⁵I-ChTX.

    • Measure the radioactivity of a known volume of the purified product using a gamma counter.

    • Specific activity (in Ci/mmol) can be calculated using the formula: Specific Activity = (Radioactivity in Curies) / (moles of ChTX)

Protocol 2: Radioiodination of this compound using the Iodogen Method

This protocol is based on the general principles of the Iodogen method for peptide labeling.[4][11]

Materials:

  • This compound (receptor grade)

  • Sodium Iodide (Na¹²⁵I)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Dichloromethane or Chloroform

  • 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Purification column (e.g., PD-10 desalting column or HPLC system)

  • Chromatography buffer

Procedure:

  • Preparation of Iodogen-Coated Tubes:

    • Dissolve Iodogen in dichloromethane or chloroform to a concentration of 1 mg/mL.

    • Add 100 µL of the Iodogen solution to a glass reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin, even layer of Iodogen on the bottom of the vial.

    • Store the coated vials in a desiccator until use.

  • Iodination Reaction:

    • In a shielded fume hood, add the following to the Iodogen-coated vial:

      • 10 µg this compound dissolved in 50 µL of 0.1 M Sodium Phosphate Buffer, pH 7.4

      • 1 mCi of Na¹²⁵I

    • Gently agitate the reaction mixture for 10-15 minutes at room temperature.

  • Terminating the Reaction:

    • Terminate the reaction by transferring the aqueous reaction mixture from the Iodogen-coated vial to a clean microcentrifuge tube.

  • Purification of ¹²⁵I-Charybdotoxin:

    • Follow the same purification procedure as described in Protocol 1 (step 4).

  • Determination of Specific Activity:

    • Follow the same procedure as described in Protocol 1 (step 5).

Visualizations

Experimental Workflow Diagrams

Chloramine_T_Method cluster_prep Reagent Preparation cluster_reaction Iodination Reaction cluster_quench Quenching cluster_purification Purification cluster_analysis Analysis ChTX This compound Solution Reaction Combine ChTX, Na¹²⁵I, and Chloramine-T ChTX->Reaction Na125I Na¹²⁵I Na125I->Reaction ChloramineT Chloramine-T Solution ChloramineT->Reaction Metabisulfite Sodium Metabisulfite Solution Quench Add Sodium Metabisulfite Metabisulfite->Quench Reaction->Quench 60 sec Purify Column Chromatography (e.g., PD-10 or HPLC) Quench->Purify Analysis Determine Specific Activity and Radiochemical Purity Purify->Analysis

Caption: Workflow for this compound radioiodination using the Chloramine-T method.

Iodogen_Method cluster_prep Reagent Preparation cluster_reaction Iodination Reaction cluster_termination Termination cluster_purification Purification cluster_analysis Analysis IodogenTube Iodogen-Coated Tube Reaction Add ChTX and Na¹²⁵I to Iodogen Tube IodogenTube->Reaction ChTX This compound Solution ChTX->Reaction Na125I Na¹²⁵I Na125I->Reaction Terminate Transfer Reaction Mixture Reaction->Terminate 10-15 min Purify Column Chromatography (e.g., PD-10 or HPLC) Terminate->Purify Analysis Determine Specific Activity and Radiochemical Purity Purify->Analysis

Caption: Workflow for this compound radioiodination using the Iodogen method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the principle of a competitive binding assay using radiolabeled this compound.

Competitive_Binding_Assay Receptor { K⁺ Channel Receptor} BoundComplex ¹²⁵I-ChTX-Receptor Complex Receptor:f0->BoundComplex:f0 Radioligand { ¹²⁵I-ChTX} Radioligand:f0->Receptor:f0 Binding UnlabeledLigand { Unlabeled Competitor (e.g., native ChTX)} UnlabeledLigand:f0->Receptor:f0 Competition Displacement Displacement of ¹²⁵I-ChTX UnlabeledLigand:f0->Displacement:f0 BoundComplex:f0->Displacement:f0

Caption: Principle of a competitive binding assay with radiolabeled this compound.

References

Application Notes and Protocols for Studying T-Lymphocyte Activation Using Charybdotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of specific potassium (K+) channels.[1] In the context of immunology, ChTX has proven to be an invaluable tool for dissecting the intricate signaling pathways governing T-lymphocyte activation. T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancer. A critical event in T-cell activation is a sustained increase in intracellular calcium ([Ca2+]i), which is dependent on the electrochemical gradient across the plasma membrane maintained by K+ channels.

This compound primarily targets the voltage-gated K+ channel Kv1.3 and the calcium-activated K+ channel IKCa1 (KCa3.1), both of which are crucial for T-cell function.[2][3] By blocking these channels, ChTX depolarizes the T-cell membrane, thereby reducing the driving force for Ca2+ influx through store-operated Ca2+ channels. This ultimately leads to the inhibition of downstream signaling events, including cytokine production (e.g., Interleukin-2, IL-2) and cell proliferation.[4][5] These application notes provide detailed protocols for utilizing this compound to study T-lymphocyte activation.

Mechanism of Action of this compound in T-Lymphocytes

T-lymphocyte activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. The depletion of ER Ca2+ stores activates store-operated Ca2+ (SOC) channels, primarily CRAC (Ca2+ release-activated Ca2+) channels, in the plasma membrane, leading to a sustained influx of extracellular Ca2+.

This sustained elevation in intracellular Ca2+ is essential for activating calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus and induces the transcription of genes crucial for T-cell activation, including the gene for IL-2.

The function of Kv1.3 and IKCa1 channels is to maintain the negative membrane potential of the T-cell. Efflux of K+ ions through these channels counteracts the depolarizing influx of Ca2+. This hyperpolarized state is necessary to maintain the electrochemical gradient that drives sustained Ca2+ entry. This compound, by blocking these K+ channels, causes membrane depolarization, which diminishes the driving force for Ca2+ influx, thereby inhibiting T-cell activation.[4]

Signaling Pathway of T-Lymphocyte Activation and Inhibition by this compound

T_Cell_Activation_and_ChTX_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLC PLC TCR->PLC APC APC-Antigen APC->TCR Activation Kv1_3 Kv1.3 K_efflux Maintains Membrane Potential Kv1_3->K_efflux K+ Efflux Kv1_3->K_efflux IKCa1 IKCa1 IKCa1->K_efflux IKCa1->K_efflux CRAC CRAC Channel Ca_influx Ca2+ CRAC->Ca_influx Sustained Influx IP3 IP3 PLC->IP3 Generates Ca_ER ER Ca2+ Store IP3->Ca_ER Depletes Ca_ER->CRAC Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates & Activates ChTX This compound ChTX->Kv1_3 Blocks ChTX->IKCa1 Blocks K_efflux->CRAC Maintains Driving Force

Caption: T-cell activation pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's interaction with T-lymphocyte K+ channels and its effects on T-cell function.

ParameterValueCell TypeReference
Kd for Kv1.3 0.5 - 1.5 nMJurkat (human T leukemia cell line)[6][7]
Ki for K+ channel conductance 0.3 nMHuman peripheral blood lymphocytes[5][8]
Ki for mitogen-stimulated proliferation 0.5 nMHuman peripheral blood lymphocytes[5][8]
IC50 for Kv1.3 ~2.6 nMN/A[3]
IC50 for KCa3.1 (IKCa1) ~5 nMN/A[3]

Experimental Protocols

Preparation and Handling of this compound

This compound is a peptide toxin and should be handled with appropriate laboratory precautions.

  • Reconstitution: Reconstitute lyophilized ChTX in a buffered solution such as phosphate-buffered saline (PBS) or a buffer appropriate for your specific assay. To minimize adsorption to vials, use low-protein-binding tubes.

  • Concentration: Prepare a stock solution at a concentration of 1-10 µM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[9][10] For short-term storage (days), 4°C is acceptable.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration in the appropriate cell culture medium or assay buffer.

Protocol 1: T-Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation

This assay measures the proliferation of T-lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Isolated primary T-lymphocytes or a T-cell line (e.g., Jurkat)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/anti-CD28 antibodies)

  • This compound (stock solution)

  • [³H]-Thymidine (1 mCi/mL)

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Plate T-lymphocytes at a density of 1-2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.[11]

  • ChTX Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (the buffer used to dissolve ChTX).

  • Stimulation: Add the T-cell mitogen to the wells to stimulate proliferation. Include an unstimulated control. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • [³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.[11][12]

  • Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). The inhibition of proliferation by ChTX can be calculated as a percentage of the stimulated control.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in T-lymphocytes upon stimulation and the effect of this compound.

Materials:

  • Isolated T-lymphocytes

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • T-cell agonist (e.g., anti-CD3 antibody, thapsigargin)

  • This compound

  • Fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Loading with Fura-2 AM:

    • Resuspend T-lymphocytes at a concentration of 1-5 x 10^6 cells/mL in HBSS containing Ca2+.

    • Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 1-5 µM) and a small amount of Pluronic F-127 (0.02%) to HBSS.[4]

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • ChTX Pre-incubation: Resuspend the Fura-2 loaded cells in HBSS and pre-incubate with the desired concentration of this compound for 10-15 minutes at room temperature.

  • Calcium Measurement:

    • Place the cell suspension in a cuvette for a spectrophotometer or on a coverslip for microscopy.

    • Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the T-cell agonist to induce a calcium response and continue recording the fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.[6] The effect of ChTX is determined by comparing the calcium response in its presence to the control response.

Protocol 3: Whole-Cell Patch-Clamp Analysis of Kv1.3 Channels

This advanced electrophysiological technique allows for the direct measurement of K+ currents through Kv1.3 channels and their blockade by this compound.

Materials:

  • T-lymphocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES; pH 7.2)

  • This compound

Procedure:

  • Cell Preparation: Plate T-lymphocytes in a recording chamber on the microscope stage.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a T-cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.

    • Record the resulting currents.

  • ChTX Application: Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration and repeat the voltage-step protocol to record the blocked currents.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after ChTX application. The percentage of current inhibition can be calculated to determine the potency of ChTX.[13]

Protocol 4: Cytokine Release Assay (IL-2 ELISA)

This assay quantifies the amount of IL-2 secreted by T-lymphocytes following activation and the inhibitory effect of this compound.

Materials:

  • T-lymphocytes

  • Complete RPMI-1640 medium

  • T-cell mitogen (e.g., PHA or anti-CD3/anti-CD28)

  • This compound

  • 96-well culture plates

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution)

  • ELISA plate reader

Procedure:

  • Cell Culture and Stimulation:

    • Plate T-lymphocytes and treat with this compound and a mitogen as described in the proliferation assay (Protocol 1, steps 1-4).

    • Incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • ELISA:

    • Perform the IL-2 ELISA according to the manufacturer's instructions.[14][15] A general procedure is as follows:

      • Coat a 96-well ELISA plate with the IL-2 capture antibody overnight.

      • Block the plate to prevent non-specific binding.

      • Add the collected supernatants and IL-2 standards to the wells and incubate.

      • Wash the plate and add the biotinylated IL-2 detection antibody.

      • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

      • Wash the plate and add the substrate (e.g., TMB).

      • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using an ELISA plate reader.[14] Generate a standard curve from the IL-2 standards and use it to determine the concentration of IL-2 in the experimental samples.

Experimental Workflows

Workflow for T-Lymphocyte Proliferation Assay

Proliferation_Workflow start Start plate_cells Plate T-cells in 96-well plate start->plate_cells add_chtx Add this compound (various conc.) plate_cells->add_chtx add_mitogen Add T-cell mitogen add_chtx->add_mitogen incubate_48_72h Incubate for 48-72 hours add_mitogen->incubate_48_72h add_3h_thymidine Pulse with [3H]-Thymidine incubate_48_72h->add_3h_thymidine incubate_16_18h Incubate for 16-18 hours add_3h_thymidine->incubate_16_18h harvest Harvest cells onto filter mat incubate_16_18h->harvest scintillation_count Measure radioactivity harvest->scintillation_count analyze Analyze data (CPM) scintillation_count->analyze end End analyze->end

Caption: Workflow for assessing T-cell proliferation with this compound.

Workflow for Intracellular Calcium Measurement

Calcium_Workflow start Start load_cells Load T-cells with Fura-2 AM start->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells preincubate_chtx Pre-incubate with this compound wash_cells->preincubate_chtx record_baseline Record baseline fluorescence ratio (F340/F380) preincubate_chtx->record_baseline add_agonist Add T-cell agonist record_baseline->add_agonist record_response Record fluorescence ratio change add_agonist->record_response analyze Analyze data (ratio vs. time) record_response->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium in T-cells.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of K+ channels in T-lymphocyte activation. By utilizing the protocols outlined in these application notes, researchers can effectively study the impact of K+ channel blockade on key T-cell functions such as proliferation, calcium signaling, and cytokine production. These studies are essential for advancing our understanding of T-cell biology and for the development of novel immunomodulatory therapies targeting ion channels.

References

Application Notes and Protocols: Isolation and Purification of Potassium Channel Subtypes Using Charybdotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, is a potent blocker of several types of potassium (K+) channels.[1] Its high affinity and specificity for certain K+ channel subtypes make it an invaluable tool for their isolation, purification, and characterization.[2] This document provides detailed application notes and protocols for utilizing this compound to purify specific potassium channel subtypes, enabling further downstream analysis such as structural studies and functional reconstitution.

This compound has been shown to block a variety of potassium channels, including the large-conductance Ca2+-activated (BK or maxi-K) channels and several voltage-gated potassium channels (Kv), such as Kv1.2 and Kv1.3.[3] However, it is important to note that ChTX is not universally specific and can inhibit multiple channel types, necessitating careful experimental design and validation.[4]

Data Presentation: this compound-Potassium Channel Interactions

The following table summarizes the binding affinities and inhibitory concentrations of this compound for various potassium channel subtypes, providing a quantitative basis for its use in purification strategies.

Potassium Channel SubtypeToxinApparent Kd (nM)IC50 (nM)PreparationReference
High-conductance Ca2+-activated K+ channelThis compound3.5-Reconstituted in planar lipid bilayer[5]
High-conductance Ca2+-activated K+ channelThis compound2.1-GH3 anterior pituitary cells and primary bovine aortic smooth muscle cells[6][7]
Voltage-gated K+ channels ("type n")This compound0.5 - 1.5-Jurkat cells (human T leukemia cell line)[4]
KCa1.1 (BK)This compound-~3-[3]
KCa3.1This compound-5-[3]
Kv1.2This compound-14-[3]
Kv1.3This compound-2.6-[3]
Kv1.6This compound-2-[3]

Experimental Protocols

Protocol 1: Affinity Chromatography using this compound-Coupled Resin

This protocol describes the purification of this compound-sensitive potassium channels using affinity chromatography. The principle involves immobilizing this compound on a solid support (e.g., Sepharose beads) to selectively capture target channels from a solubilized membrane preparation.

Materials:

  • CNBr-activated Sepharose 4B

  • Purified this compound

  • Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Membrane Solubilization Buffer (e.g., containing digitonin or CHAPS)

  • Binding Buffer: PBS with 0.1% Triton X-100

  • Elution Buffer: High salt (e.g., 1 M KCl) or a competing ligand

Procedure:

  • Coupling of this compound to Sepharose Beads:

    • Swell 1 g of CNBr-activated Sepharose 4B in 10 ml of 1 mM HCl for 15 minutes.

    • Wash the swollen beads on a sintered glass filter with 200 ml of 1 mM HCl.[8]

    • Wash the beads with 5 ml of coupling buffer.[8]

    • Immediately add the washed beads to a solution of this compound (5-10 mg of toxin per ml of gel) in coupling buffer.[8]

    • Mix gently on a rocker or end-over-end mixer for 2 hours at room temperature or overnight at 4°C.[8]

    • Block any remaining active groups on the Sepharose by incubating the beads in blocking buffer for 2 hours at room temperature or overnight at 4°C.[8]

    • Wash the beads with alternating cycles of Wash Buffer A and Wash Buffer B (5 cycles each) to remove non-covalently bound toxin.[8] The this compound-coupled resin is now ready for use.

  • Purification of Potassium Channels:

    • Prepare a membrane fraction from the source material (e.g., cells or tissue) expressing the target potassium channel.

    • Solubilize the membrane proteins using an appropriate detergent (e.g., digitonin, CHAPS) in a suitable buffer.

    • Clarify the solubilized membrane preparation by centrifugation to remove any insoluble material.

    • Incubate the clarified lysate with the this compound-coupled resin with gentle agitation for 2-4 hours at 4°C.

    • Wash the resin extensively with Binding Buffer to remove non-specifically bound proteins.

    • Elute the bound potassium channels using an appropriate elution buffer. Elution can be achieved by:

      • High Salt: Increasing the ionic strength of the buffer (e.g., 1 M KCl) can disrupt the toxin-channel interaction.

      • pH Change: A shift in pH may alter the binding affinity, but care must be taken to avoid denaturing the channel.

      • Competing Ligand: A high concentration of a competing ligand (e.g., a small molecule blocker) can displace the channel from the resin.

  • Analysis of Purified Channels:

    • Analyze the eluted fractions by SDS-PAGE and silver staining or Western blotting with a specific antibody to the target channel to assess purity.

    • Perform functional analysis by reconstituting the purified channels into proteoliposomes or planar lipid bilayers (see Protocol 3).

Protocol 2: Immunoprecipitation of Potassium Channels using Biotinylated this compound

This protocol provides a method for the specific isolation of potassium channels using biotinylated this compound followed by capture with streptavidin-coated beads. This method is particularly useful for smaller-scale purifications and for applications where the native state of the channel complex is to be preserved.

Materials:

  • Purified this compound

  • NHS-PEG-Biotin (or similar biotinylation reagent)

  • PBS, pH 7.4

  • Streptavidin-coated magnetic beads or agarose

  • Cell lysate containing the target potassium channel

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., high salt or low pH)

Procedure:

  • Biotinylation of this compound:

    • Prepare a 1 mg/mL solution of this compound in PBS, pH 7.4.[9]

    • Prepare a 20 mM stock solution of NHS-PEG-Biotin in PBS.[9]

    • Add the biotin stock solution to the this compound solution to achieve a 3-5:1 molar coupling ratio of peptide to biotin.[9]

    • Incubate the reaction mixture for 1-2 hours at room temperature.[9]

    • The biotinylated this compound can be used directly without desalting for immunoprecipitation.[9]

  • Immunoprecipitation:

    • Prepare a cell lysate from the source material using a suitable lysis buffer.

    • Pre-clear the lysate by incubating it with streptavidin beads alone for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.

    • Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C.

    • Collect the beads using a magnetic stand or by centrifugation.

    • Wash the beads extensively with Wash Buffer (3-5 times).

    • Elute the captured potassium channels from the beads using an appropriate elution buffer. For subsequent SDS-PAGE and Western blotting, elution in SDS-PAGE sample buffer is suitable. For functional studies, a non-denaturing elution method should be employed.

Protocol 3: Functional Reconstitution of Purified Potassium Channels

This protocol describes the reconstitution of purified potassium channels into proteoliposomes, which can then be used for functional assays such as ion flux measurements or patch-clamp analysis of fused giant unilamellar vesicles (GUVs).

Materials:

  • Purified potassium channel preparation

  • Lipids (e.g., a mixture of POPE and POPG)

  • Detergent (e.g., CHAPS or octyl-glucoside)

  • Reconstitution Buffer: e.g., 450 mM KCl, 10 mM HEPES, pH 7.4

  • Bio-Beads or dialysis cassettes for detergent removal

Procedure:

  • Liposome Preparation:

    • Dry the desired lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in Reconstitution Buffer to a final concentration of 10 mg/ml by sonication.[10]

    • Solubilize the lipids by adding a detergent (e.g., 37 mM CHAPS) and incubating for 2 hours.[10]

  • Reconstitution:

    • Add the purified potassium channel preparation to the solubilized lipids at a desired protein-to-lipid ratio.

    • Incubate the mixture for 20 minutes.[10]

    • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

      • Detergent Removal Beads: Adding Bio-Beads and incubating for several hours.

      • Dialysis: Dialyzing the mixture against a large volume of detergent-free buffer overnight.

  • Functional Analysis:

    • The resulting proteoliposomes can be used in ion flux assays (e.g., using 86Rb+ as a tracer for K+).

    • Alternatively, proteoliposomes can be used to form giant unilamellar vesicles (GUVs) by electroformation, which can then be used for patch-clamp analysis to record single-channel currents.

Protocol 4: Radiolabeling of this compound for Binding Assays

Radiolabeled this compound is a valuable tool for tracking the toxin during purification and for performing quantitative binding assays. The Chloramine-T method is a common procedure for iodinating peptides.

Materials:

  • Purified this compound

  • Na125I

  • Chloramine-T

  • Sodium metabisulfite

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 10 mM HCl

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reconstitute 10 µg of lyophilized this compound in 50 µl of 10 mM HCl and let it stand for 30 minutes at room temperature.[11]

  • Add 50 µl of 0.5 M sodium phosphate buffer, pH 7.5.[11]

  • Add approximately 1 mCi of Na125I to the reaction tube.[11]

  • Initiate the reaction by adding 20 µl of a freshly prepared 0.4 mg/ml Chloramine-T solution.[11]

  • Allow the reaction to proceed for 60 seconds with gentle mixing.[11]

  • Stop the reaction by adding a solution of sodium metabisulfite.

  • Separate the radiolabeled this compound from free iodine using a size-exclusion chromatography column.

  • The fractions containing the labeled peptide can be identified using a gamma counter and used in binding assays.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow: Affinity Purification of K+ Channels

Affinity_Purification Membrane_Preparation Membrane Preparation (Cells/Tissues) Solubilization Solubilization with Detergent Clarification Clarification (Centrifugation) Solubilization->Clarification Binding Binding of Target Channel Clarification->Binding ChTX_Resin This compound-Coupled Resin ChTX_Resin->Binding Washing Washing to Remove Non-specific Proteins Binding->Washing Elution Elution of Purified Channel Washing->Elution Analysis Analysis (SDS-PAGE, Western Blot, Functional Reconstitution) Elution->Analysis

Caption: Workflow for potassium channel purification using this compound affinity chromatography.

Experimental Workflow: Immunoprecipitation of K+ Channels

Immunoprecipitation Cell_Lysate Preparation of Cell Lysate Biotin_ChTX Biotinylated this compound Incubation_Toxin Incubation with Biotin-ChTX Biotin_ChTX->Incubation_Toxin Capture Capture with Streptavidin Beads Incubation_Toxin->Capture Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture Washing Washing Capture->Washing Elution Elution Washing->Elution Analysis Analysis (Western Blot) Elution->Analysis

Caption: Workflow for immunoprecipitation of K+ channels using biotinylated this compound.

Signaling Pathway: Role of Kv1.3 in T-Cell Activation

T_Cell_Activation Antigen Antigen Presentation (APC to TCR) TCR_Activation TCR Activation Ca_Influx Increased Intracellular Ca2+ TCR_Activation->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux maintains Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Sustained_Ca_Influx Sustained Ca2+ Influx Membrane_Hyperpolarization->Sustained_Ca_Influx drives Sustained_Ca_Influx->NFAT_Activation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Activation->Gene_Transcription T_Cell_Proliferation T-Cell Proliferation Gene_Transcription->T_Cell_Proliferation ChTX This compound ChTX->Kv1_3

Caption: Role of Kv1.3 in maintaining the membrane potential required for T-cell activation.

Conclusion

This compound is a powerful molecular probe for the study of specific potassium channel subtypes. The protocols outlined in these application notes provide a framework for the successful isolation and purification of these important membrane proteins. The ability to obtain pure and functionally active potassium channels is a critical step in understanding their physiological roles and for the development of novel therapeutics targeting these channels. Careful optimization of the described methods for each specific channel subtype and experimental system is recommended for achieving the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Charybdotoxin Concentration for Blocking BK Channels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the use of Charybdotoxin (ChTX) to block large-conductance Ca2+-activated potassium (BK) channels. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question: Why am I not seeing any blocking effect of ChTX on my BK channels?

Answer: There are several potential reasons for a lack of blocking effect. Consider the following troubleshooting steps:

  • Toxin Concentration: Ensure the ChTX concentration is appropriate for your specific experimental conditions. The IC50 for ChTX block of BK channels is typically in the nanomolar range.[1][2] However, this can be influenced by factors such as the presence of auxiliary β subunits.

  • Toxin Integrity: this compound is a peptide and can degrade over time.[3] Ensure it has been stored correctly, and consider using a fresh stock. While stable, its activity can be sensitive to chymotrypsin treatment.[3]

  • Ionic Strength of Solutions: The on-rate of ChTX binding is dependent on the ionic strength of the external solution.[1][4] Lowering the ionic strength can enhance the binding of the toxin.

  • Presence of Competing Ions: High concentrations of external potassium can reduce the apparent affinity of ChTX.[5] Ensure your external solution composition is appropriate.

  • Channel Subunit Composition: The presence of different β subunits can alter the pharmacology of the BK channel.[6][7] Confirm the subunit composition of your expressed channels or native preparation.

Question: The blocking effect of ChTX is not reversible. What could be the cause?

Answer: While ChTX block is generally reversible, incomplete washout can occur.[1][8]

  • Washout Duration: Ensure you are washing out the toxin for a sufficient period. The dissociation rate can be slow.

  • Flow Rate of Perfusion System: A slow perfusion system may not effectively remove the toxin from the vicinity of the channel. Increase the flow rate to ensure complete exchange of the external solution.

  • Non-Specific Binding: Peptides can sometimes bind non-specifically to the perfusion tubing or the experimental chamber. Consider using low-adhesion materials.

Question: I am observing block of other channels besides BK channels. How can I improve specificity?

Answer: this compound is not entirely specific for BK channels and can also block some voltage-gated potassium (Kv) channels, such as Kv1.2 and Kv1.3.[1][2][6][9][10]

  • Concentration Optimization: Use the lowest effective concentration of ChTX to minimize off-target effects. A dose-response curve will help determine the optimal concentration for blocking BK channels while minimizing effects on other channels.

  • Alternative Blockers: For higher specificity, consider using Iberiotoxin (IbTX), which is a more selective blocker of BK channels.[11]

Frequently Asked Questions (FAQs)

What is the mechanism of this compound block of BK channels?

This compound acts as a pore blocker.[12][13][14][15] A single toxin molecule binds to the outer vestibule of the BK channel, physically occluding the ion conduction pathway.[4][11][13] The positively charged lysine residue (Lys27) on ChTX inserts into the pore, mimicking a potassium ion and preventing the flow of K+.[13][15]

What is a typical effective concentration range for ChTX?

The effective concentration of ChTX for blocking BK channels is typically in the low nanomolar range. The IC50 and Kd values can vary depending on the specific experimental conditions.

How should I prepare and store this compound?

This compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, reconstitute in a suitable buffer, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below.

Does the membrane potential affect ChTX block?

The dissociation of ChTX from the channel can be voltage-dependent. Depolarization of the membrane can enhance the off-rate of the toxin.[1][4][8]

Quantitative Data

The following tables summarize key quantitative data for this compound's interaction with BK and other potassium channels.

Table 1: IC50 and Kd Values of this compound for Various Potassium Channels

Channel TypeIC50 / KdCell Type / PreparationReference
Ca2+-activated K+ channel~15 nM (IC50)Rat brain synaptosomes[2][6]
Voltage-gated K+ channel~40 nM (IC50)Rat brain synaptosomes[2][6]
KCa1.1 (BK)~3 nM (IC50)Not specified[1]
KCa3.15 nM (IC50)Not specified[1]
Kv1.214 nM (IC50)Not specified[1]
Kv1.32.6 nM (IC50)Not specified[1]
Kv1.62 nM (IC50)Not specified[1]
High-conductance Ca2+-activated K+ channel3.5 nM (Kd)Reconstituted in planar lipid bilayers[3]
Shaker K+ channel650 nM (Kd)Xenopus oocytes[16]
Ca-activated K current30 nM (Kd)Aplysia neurons[8]

Experimental Protocols

Electrophysiological Recording of BK Channel Block by this compound using Patch-Clamp

This protocol outlines a general procedure for assessing the blocking effect of ChTX on BK channels using the patch-clamp technique.

1. Cell Preparation:

  • Culture cells expressing the BK channels of interest or use primary cells known to endogenously express BK channels.
  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solution Preparation:

  • Internal (Pipette) Solution: Prepare a solution containing a potassium salt (e.g., 140 mM KCl), a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration, and a pH buffer (e.g., 10 mM HEPES), adjusted to the desired pH (typically 7.2-7.4). The free Ca2+ concentration should be set to a level that activates BK channels.
  • External (Bath) Solution: Prepare a physiological saline solution (e.g., containing 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES), adjusted to pH 7.4.
  • This compound Stock Solution: Prepare a concentrated stock solution of ChTX in the external solution or a suitable solvent. It is recommended to include a carrier protein like 0.1% bovine serum albumin (BSA) in the external solution to prevent the peptide from sticking to the perfusion system.[4]

3. Patch-Clamp Recording:

  • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
  • Establish the desired patch-clamp configuration (e.g., whole-cell, inside-out, or outside-out). For studying the external block by ChTX, the outside-out or whole-cell configuration is typically used.
  • Apply a voltage protocol to elicit BK channel currents. A series of voltage steps from a holding potential (e.g., -80 mV) to more depolarized potentials (e.g., up to +80 mV) is commonly used.

4. Application of this compound:

  • Obtain a stable baseline recording of BK channel activity.
  • Perfuse the cell with the external solution containing the desired concentration of ChTX.
  • Monitor the reduction in the BK channel current to determine the extent of block.

5. Data Analysis:

  • Measure the peak current amplitude before and after the application of ChTX.
  • Calculate the percentage of block for each concentration of ChTX.
  • To determine the IC50, plot the percentage of block as a function of the ChTX concentration and fit the data with a Hill equation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Cell Preparation Patch_Clamp Patch-Clamp Recording Cell_Prep->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp ChTX_Application ChTX Application Patch_Clamp->ChTX_Application Data_Acquisition Data Acquisition ChTX_Application->Data_Acquisition Analysis Data Analysis (IC50) Data_Acquisition->Analysis

Caption: Experimental workflow for assessing ChTX block of BK channels.

Mechanism_of_Action cluster_channel BK Channel Pore Ion Conduction Pore Blocked_Pore Blocked Pore Outer_Vestibule Outer Vestibule ChTX This compound ChTX->Outer_Vestibule Binds to Lys27 Lys27 Lys27->Pore Occludes K_ion K+ Ion K_ion->Pore Flow interrupted

Caption: Mechanism of this compound pore block of a BK channel.

References

Technical Support Center: Charybdotoxin (ChTX) Binding and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Charybdotoxin (ChTX). The following information addresses common issues related to the influence of ionic strength on ChTX binding and efficacy.

Frequently Asked Questions (FAQs)

Q1: My this compound (ChTX) appears to have low efficacy or potency in my assay. What could be the cause?

A1: One of the most common factors influencing ChTX efficacy is the ionic strength of your experimental buffer. ChTX is a positively charged peptide, and its initial binding to the negatively charged vestibule of potassium channels is heavily dependent on electrostatic interactions.[1][2][3] High ionic strength solutions can shield these electrostatic charges, leading to a significant reduction in the toxin's association rate and, consequently, its apparent potency.[2][4]

Troubleshooting Steps:

  • Review your buffer composition: Check the salt concentration in your experimental solutions.

  • Lower the ionic strength: If your experimental design allows, try reducing the salt concentration of the external solution to see if ChTX potency increases. The association rate of ChTX has been shown to decrease by as much as two orders of magnitude when the external ionic strength is raised from 20 mM to 300 mM.[2][4][5]

  • Consider the specific ions used: While overall ionic strength is key, the specific cations in your buffer can also compete with ChTX for binding at the channel's external mouth.[6][7]

Q2: I am observing inconsistent results in my ChTX binding experiments. Why might this be happening?

A2: Inconsistent results can stem from slight variations in experimental conditions between assays. Given the sensitivity of ChTX binding to ionic strength, even minor, unintended changes in buffer preparation can lead to variability.

Troubleshooting Steps:

  • Standardize buffer preparation: Ensure that all components of your experimental buffers are added precisely and consistently across all experiments.

  • Verify ionic strength calculations: Double-check the final ionic strength of all your solutions.

  • Control for temperature: While ionic strength is a primary factor, temperature can also influence the kinetics of ChTX binding.[3] Ensure your experiments are conducted at a consistent temperature.

  • Check for channel state: ChTX can bind to both open and closed channels, but the association rate is faster for the open state.[2][5] Ensure your protocol consistently prepares the channels in the desired state.

Q3: Does ionic strength affect both the association (on-rate) and dissociation (off-rate) of ChTX?

A3: Research indicates that ionic strength primarily affects the association rate (k_on) of ChTX.[2][8][9] Increasing the ionic strength shields the electrostatic attraction between the positively charged toxin and the negatively charged channel pore, thus slowing the rate at which the toxin binds. The dissociation rate (k_off) , however, is largely insensitive to changes in external ionic strength.[2][8][9]

Q4: How does membrane voltage influence the effect of ionic strength on ChTX binding?

A4: Membrane depolarization has been shown to enhance the dissociation rate of ChTX, an effect that is dependent on the presence of internal K+ ions.[2][10] However, the association rate of ChTX is largely independent of transmembrane voltage.[2][8] Therefore, while ionic strength governs the initial binding event, voltage can modulate the duration of the block.

Quantitative Data on Ionic Strength Effects

The following tables summarize the quantitative effects of ionic strength on ChTX binding kinetics from published studies.

Table 1: Effect of Ionic Strength on ChTX Association Rate

Channel TypeInitial Ionic Strength (mM)Final Ionic Strength (mM)Change in Association Rate (k_on)Reference
Ca2+-activated K+ Channel20300~100-fold decrease[2][4][5]

Table 2: ChTX Kinetic Parameters in Different Ionic Solutions

Solution CompositionAssociation Rate (k_on) (µM⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_D) (nM)Reference
High Na+73 ± 90.0062 ± 0.00050.086 ± 0.018[6][7]
High K+28 ± 110.013 ± 0.00140.55 ± 0.2[6][7]

Key Experimental Protocols

1. Single-Channel Recording using Planar Lipid Bilayers

This method is used to study the interaction of ChTX with a single ion channel reconstituted into an artificial membrane.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous chambers ("cis" and "trans").

  • Channel Incorporation: Vesicles containing the potassium channel of interest are added to the cis chamber. Spontaneous fusion of these vesicles with the bilayer results in the incorporation of single channels.

  • Electrophysiological Recording: Voltage-clamp techniques are used to apply a transmembrane potential and record the ionic current flowing through the single channel.

  • Toxin Application: ChTX is added to the external (cis) solution at a known concentration.

  • Data Analysis: The binding (blocking) and unbinding (unblocking) of ChTX are observed as changes in the current. The durations of the blocked and unblocked states are analyzed to determine the association and dissociation rates. The ionic strength of the solutions in both chambers can be precisely controlled.[2][5]

2. Macropatch Recording from Xenopus Oocytes

This technique is employed to study the activity of a population of channels expressed in the membrane of a Xenopus oocyte.

  • Channel Expression: Oocytes are injected with cRNA encoding the desired potassium channel and are incubated to allow for protein expression and insertion into the cell membrane.

  • Patch-Clamp: A glass micropipette with a relatively large tip opening is used to form a high-resistance seal with a patch of the oocyte membrane containing many channels (a "macropatch").

  • Voltage Clamp and Perfusion: The patch is excised, and the membrane potential is controlled using a voltage-clamp amplifier. A perfusion system allows for the rapid exchange of solutions with different ionic strengths and ChTX concentrations on the external side of the membrane.

  • Data Acquisition: The total current flowing through the population of channels in the patch is recorded in response to voltage steps, both before and after the application of ChTX.

  • Analysis: The rate of current decay upon toxin application is used to determine the association rate, while the rate of current recovery after toxin washout is used to determine the dissociation rate.[8][9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ChannelPrep Channel Preparation (e.g., Oocyte Expression) Recording Electrophysiological Recording (e.g., Patch-Clamp) ChannelPrep->Recording BufferPrep Buffer Preparation (Varying Ionic Strength) BufferPrep->Recording ToxinApp ChTX Application Recording->ToxinApp DataAcq Data Acquisition (Current Measurement) ToxinApp->DataAcq KineticAnalysis Kinetic Analysis (kon, koff, KD) DataAcq->KineticAnalysis

Caption: Experimental workflow for studying ChTX-channel interactions.

Ionic_Strength_Effect IonicStrength Ionic Strength ElectrostaticScreening Electrostatic Screening IonicStrength->ElectrostaticScreening Increases Attraction Electrostatic Attraction (ChTX+ <=> Channel-) ElectrostaticScreening->Attraction Reduces AssociationRate Association Rate (kon) Attraction->AssociationRate Determines BindingAffinity Overall Binding Affinity AssociationRate->BindingAffinity Decreases

Caption: Logical relationship of ionic strength and ChTX binding.

Signaling_Pathway ChTX This compound (ChTX) Binding Binding ChTX->Binding KChannel K+ Channel KChannel->Binding PoreBlock Pore Occlusion Binding->PoreBlock NoIonFlow K+ Flow Blocked PoreBlock->NoIonFlow Results in IonFlow K+ Ion Flow IonFlow->KChannel

References

Minimizing Charybdotoxin off-target effects on other ion channels.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Charybdotoxin (ChTX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of ChTX on various ion channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound (ChTX) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2][3] Its primary molecular targets are high-conductance calcium-activated potassium channels (KCa1.1, also known as BK or Maxi-K channels).[2][3] It blocks these channels by physically occluding the ion conduction pore.[4]

Q2: What are the known major off-target ion channels for this compound?

ChTX is known to exhibit significant activity against several voltage-gated potassium (Kv) channels. The most prominent off-targets include Kv1.2, Kv1.3, and Kv1.6 channels.[2] This lack of specificity can lead to confounding results in experiments aiming to isolate the function of its primary target, the KCa1.1 channel.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of ChTX required to achieve the desired effect on your primary target channel. This can be determined by generating a dose-response curve.

  • Employ ChTX Analogs with Improved Selectivity: Several synthetic analogs of ChTX have been developed with altered affinities for off-target channels. For example, specific amino acid substitutions can significantly reduce binding to Kv channels while retaining high affinity for KCa channels.

  • Optimize Experimental Conditions: Factors such as ionic strength and pH of the buffer can influence the binding affinity of ChTX to different channels.[5] Experiment with these parameters to potentially favor binding to your target channel.

  • Use a Combination of Blockers: If your experimental system expresses multiple ChTX-sensitive channels, consider using a combination of more specific blockers to isolate the channel of interest.

  • Confirm with Genetic Knockdown/Knockout: To definitively attribute an observed effect to a specific channel, consider using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target or off-target channels.

Q4: Are there any commercially available ChTX analogs with better selectivity?

Yes, research has led to the development of ChTX analogs with improved selectivity profiles. For instance, modifications at specific residue positions have been shown to decrease affinity for Kv1.3 while maintaining potency at KCa1.1. When sourcing ChTX or its analogs, it is advisable to consult the supplier's documentation for detailed specificity data.

Troubleshooting Guides

Problem 1: Observed physiological effect does not align with the known function of the primary target channel (KCa1.1).

  • Possible Cause: Off-target effects on other ion channels, such as Kv1.2 or Kv1.3, may be responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Verify ChTX Concentration: Ensure you are using the lowest effective concentration of ChTX.

    • Test for Kv Channel Involvement: Use a more specific Kv channel blocker that is known to not affect KCa1.1 to see if it replicates or blocks the observed effect.

    • Use a Selective ChTX Analog: If available, switch to a ChTX analog with reduced affinity for Kv channels.

    • Consult Quantitative Data: Refer to the IC50/Kd values in the data table below to assess the potential for off-target effects at your working concentration.

Problem 2: High variability in experimental results when using ChTX.

  • Possible Cause: Inconsistent experimental conditions or degradation of the ChTX peptide.

  • Troubleshooting Steps:

    • Standardize Buffer Conditions: Ensure the pH and ionic strength of your experimental buffer are consistent across all experiments.

    • Proper Toxin Handling: Aliquot your ChTX stock solution upon receipt and store it at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.

    • Confirm Toxin Activity: Periodically validate the activity of your ChTX stock on a known positive control system.

    • Check for Contaminants: If sourcing from a new supplier, be aware that some preparations in the past have been contaminated with other toxins like agitoxins, which also block Kv channels.[2]

Quantitative Data: ChTX Affinity for On-Target and Off-Target Channels

The following table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound for its primary target and major off-target ion channels. These values are critical for determining an appropriate working concentration to maximize on-target effects while minimizing off-target binding.

Ion ChannelIC50 (nM)Kd (nM)Channel TypeReference(s)
KCa1.1 (BK) ~3 - 15~2.1 - 10High-Conductance Ca2+-activated K+[2][6]
Kv1.2 ~5.6 - 14-Voltage-gated K+[7]
Kv1.3 ~0.5 - 2.6-Voltage-gated K+[1]
Kv1.6 ~2-Voltage-gated K+
IKCa1 ~20-fold lower affinity for some analogs-Intermediate-Conductance Ca2+-activated K+
hSlo Sensitive to some analogs-High-Conductance Ca2+-activated K+

Note: IC50 and Kd values can vary depending on the experimental conditions (e.g., cell type, buffer composition, temperature, and membrane potential).

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Test ChTX Activity

This protocol outlines the general steps for assessing the inhibitory effect of ChTX on a specific ion channel using the whole-cell patch-clamp technique.

Materials:

  • Cell line or primary cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and fire-polisher

  • External (bath) solution appropriate for the cell type and channel being studied

  • Internal (pipette) solution appropriate for whole-cell recording

  • This compound stock solution

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated, healthy cells for patching.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for gigaseal formation.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Record Baseline Currents:

    • Apply a voltage protocol appropriate for activating the ion channel of interest and record the baseline currents.

  • Apply this compound:

    • Using the perfusion system, apply the desired concentration of ChTX to the bath.

    • Allow sufficient time for the toxin to equilibrate and bind to the channels.

  • Record Post-Toxin Currents:

    • Apply the same voltage protocol and record the currents in the presence of ChTX.

  • Washout:

    • Perfuse the chamber with the control external solution to wash out the toxin and observe any reversal of the block.

  • Data Analysis:

    • Measure the peak current amplitude before and after ChTX application.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, repeat the experiment with a range of ChTX concentrations and fit the data to a dose-response curve.

Site-Directed Mutagenesis of this compound for Improved Selectivity

This protocol provides a general workflow for creating ChTX analogs with altered amino acid sequences to enhance selectivity. This example uses a commercially available site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the coding sequence for ChTX

  • Custom-designed mutagenic primers

  • Site-directed mutagenesis kit (e.g., Q5® Site-Directed Mutagenesis Kit)

  • Competent E. coli cells for transformation

  • LB agar plates with the appropriate antibiotic for selection

Procedure:

  • Primer Design: Design forward and reverse primers that contain the desired mutation (substitution, insertion, or deletion) and are complementary to the template plasmid.

  • PCR Amplification:

    • Set up the PCR reaction according to the kit's instructions, using the ChTX plasmid as a template and the mutagenic primers.

    • The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Removal and Kinase-Ligase-DpnI (KLD) Treatment:

    • Following PCR, treat the reaction mixture with a KLD enzyme mix. DpnI will digest the methylated parental (non-mutated) plasmid DNA, while the kinase and ligase will circularize the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform the KLD reaction mixture into high-efficiency competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Sequencing:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from each culture.

    • Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification:

    • Once a correct clone is identified, express the mutant ChTX protein using an appropriate expression system (e.g., bacterial or yeast).

    • Purify the recombinant mutant protein.

  • Functional Testing:

    • Test the purified ChTX analog on the target and off-target ion channels using patch-clamp electrophysiology (as described in the protocol above) to determine its potency and selectivity.

Visualizations

node_agonist Agonist (e.g., Acetylcholine) node_receptor GPCR node_agonist->node_receptor binds node_gprotein Gq/11 node_receptor->node_gprotein activates node_plc PLC node_gprotein->node_plc activates node_pip2 PIP2 node_plc->node_pip2 hydrolyzes node_ip3 IP3 node_pip2->node_ip3 node_dag DAG node_pip2->node_dag node_er Endoplasmic Reticulum node_ip3->node_er binds to receptor node_ca_release Ca²⁺ Release node_er->node_ca_release node_ca_increase [Ca²⁺]i Increase node_ca_release->node_ca_increase node_kca KCa1.1 (BK) Channel node_ca_increase->node_kca activates node_k_efflux K⁺ Efflux node_kca->node_k_efflux node_hyperpolarization Hyperpolarization node_k_efflux->node_hyperpolarization node_relaxation Smooth Muscle Relaxation node_hyperpolarization->node_relaxation node_chtx This compound node_chtx->node_kca blocks

Caption: Signaling pathway of KCa1.1-mediated smooth muscle relaxation and its inhibition by this compound.

node_start Experiment Shows Unexpected Off-Target Effects with ChTX node_check_conc Is the lowest effective concentration of ChTX being used? node_start->node_check_conc node_dose_response Perform a dose-response curve to determine the optimal concentration. node_check_conc->node_dose_response No node_use_analog Is a more selective ChTX analog available? node_check_conc->node_use_analog Yes node_dose_response->node_check_conc node_obtain_analog Obtain and test a selective analog. node_use_analog->node_obtain_analog Yes node_control_exp Can off-target channels be selectively blocked? node_use_analog->node_control_exp No node_obtain_analog->node_control_exp node_use_blocker Use a specific blocker for the suspected off-target channel as a control. node_control_exp->node_use_blocker Yes node_genetic_approach Consider genetic approaches (siRNA, CRISPR) to validate the target. node_control_exp->node_genetic_approach No node_end Off-target effect identified and minimized. node_use_blocker->node_end node_genetic_approach->node_end node_chtx This compound (ChTX) node_binding_site Shared Binding Motif in Pore Region node_chtx->node_binding_site node_kca Primary Target: KCa1.1 node_structural_diff Structural Differences in Channel Vestibule node_kca->node_structural_diff node_kv Off-Target: Kv1.x Channels node_kv->node_structural_diff node_binding_site->node_kca High Affinity node_binding_site->node_kv Moderate Affinity node_mutagenesis Site-Directed Mutagenesis of ChTX node_structural_diff->node_mutagenesis Exploit Differences node_analog Selective ChTX Analog node_mutagenesis->node_analog node_analog->node_kca Maintains High Affinity node_analog->node_kv Reduced Affinity

References

Best practices for long-term storage and handling of Charybdotoxin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Charybdotoxin (ChTX). It includes troubleshooting guides and FAQs to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 37-amino acid neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It is a potent blocker of several types of potassium channels. Its primary mechanism of action is the physical occlusion of the channel pore, thereby inhibiting the flow of potassium ions.[1][2] This blockade leads to the hyperexcitability of the nervous system.[1]

Q2: Which potassium channels are blocked by this compound?

This compound is not strictly selective for one type of potassium channel. It is known to block:

  • High-conductance Ca2+-activated potassium channels (BK or maxi-K channels).[3][4]

  • Some voltage-gated potassium channels, including Kv1.2 and Kv1.3.[5]

  • "Type n" voltage-gated K+ channels in human T lymphocytes.[6][7]

Q3: What is the recommended method for long-term storage of this compound?

For long-term storage, lyophilized this compound should be kept in a desiccator at -20°C. When stored properly in its solid form, the product can be stable for up to 6 months.

Q4: How should I reconstitute and store this compound solutions?

Reconstituted this compound solutions should ideally be used on the same day they are prepared. For storage, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C. Generally, these aliquots are usable for up to one month. Long-term storage of peptide solutions is not recommended. To minimize freeze-thaw cycles, which can degrade the peptide, use small aliquot volumes (greater than 20 μL).

Q5: Is this compound a stable peptide?

This compound is an unusually stable protein. Its inhibitory activity is largely unaffected by boiling or exposure to organic solvents. However, its activity is sensitive to enzymatic degradation by proteases like chymotrypsin and to the chemical modification of its lysine residues.[3]

Troubleshooting Guide

Issue 1: The lyophilized this compound will not fully dissolve, or the solution appears cloudy.

  • Possible Cause: Incomplete dissolution due to insufficient mixing or low temperature.

  • Solution:

    • Ensure the vial has equilibrated to room temperature before adding the solvent.

    • After adding the solvent, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation.[8]

    • For potentially higher solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.

    • If particulates remain, you may need to mix the solution for a couple of hours at room temperature or overnight at 4°C on a rocker.[8]

Issue 2: I am not observing any blocking effect in my experiment.

  • Possible Cause 1: Incorrect channel type.

    • Troubleshooting: Confirm that the channel you are studying is sensitive to this compound. ChTX does not block all potassium channels. For instance, "type l" K+ channels in murine thymocytes are unaffected by ChTX.[6]

  • Possible Cause 2: Degradation of the toxin.

    • Troubleshooting:

      • Ensure that the reconstituted toxin has been stored correctly in aliquots at -20°C and has not undergone multiple freeze-thaw cycles.

      • Prepare a fresh stock solution from lyophilized powder.

      • Verify that your experimental solutions do not contain proteases that could degrade the peptide.

  • Possible Cause 3: Non-specific binding.

    • Troubleshooting: Peptides can stick to the walls of plastic or glass containers. To mitigate this, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your experimental buffer.

Issue 3: The blocking effect of this compound is weaker than expected or varies between experiments.

  • Possible Cause 1: Ionic strength of the buffer.

    • Troubleshooting: The blocking effect of this compound is enhanced at lower ionic strengths.[1] Ensure that the ionic strength of your extracellular solution is consistent across experiments.

  • Possible Cause 2: External potassium concentration.

    • Troubleshooting: The binding of this compound can be influenced by the concentration of external potassium.[9][10] Maintain a consistent K+ concentration in your experimental buffer for reproducible results.

  • Possible Cause 3: Purity of the toxin.

    • Troubleshooting: In the past, some commercial preparations of this compound were found to be contaminated with other toxins, such as agitoxins, which could affect different Kv channels.[11] Whenever possible, use a high-purity, sequence-verified source of the toxin.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for various potassium channels as reported in the literature.

Channel TypeCell/SystemParameterValueReference
High-conductance Ca2+-activated K+ channelGH3 anterior pituitary and bovine aortic smooth muscle cellsApparent Kd2.1 nM[12]
High-conductance Ca2+-activated K+ channelRat muscle reconstituted in planar lipid bilayersApparent Kd3.5 nM[3][13]
Voltage-gated K+ channels (type n)Jurkat T leukemia cellsKd0.5 - 1.5 nM[2][6]
Kv1.2Xenopus oocytesIC505.6 nM[5]
Dendrotoxin-sensitive voltage-activated K+ channelsRat dorsal root ganglion cellsIC50~30 nM[14]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized this compound and your chosen reconstitution buffer (e.g., sterile saline or a buffer appropriate for your experiment) to equilibrate to room temperature.[8]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8]

  • Reconstitution: Using a sterile syringe or pipette, slowly add the calculated volume of buffer to the vial to achieve the desired stock concentration (e.g., 100 µM).

  • Dissolution: Gently swirl the vial or rock it for 15-30 minutes to allow the peptide to completely dissolve. Avoid vigorous shaking.[8][15]

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into small, single-use volumes in low-protein-binding polypropylene tubes. Store the aliquots at -20°C.[8]

Protocol 2: Functional Assay using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for assessing the inhibitory effect of this compound on potassium channels in cultured cells.

  • Cell Preparation: Plate cells expressing the target potassium channel onto glass coverslips suitable for microscopy and electrophysiology.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • This compound Solution: Prepare the desired final concentration of this compound in the external solution. It is advisable to include 0.1% BSA to prevent non-specific binding.

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply a voltage-step protocol to elicit potassium currents. For example, from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms.

    • Record baseline currents in the external solution.

  • Toxin Application:

    • Perfuse the cell with the external solution containing this compound.

    • Continuously apply the voltage-step protocol and record the currents as the block develops.

  • Washout:

    • Perfuse the cell with the control external solution to wash out the toxin and observe the reversal of the block.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after toxin application.

    • Calculate the percentage of current inhibition at each voltage.

    • To determine the IC50, test a range of this compound concentrations and plot the percentage of inhibition against the toxin concentration. Fit the data with a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized ChTX prepare_solutions Prepare Recording Solutions reconstitute->prepare_solutions prepare_cells Prepare Cell Culture patch Establish Whole-Cell Patch Clamp prepare_cells->patch prepare_solutions->patch baseline Record Baseline K+ Currents patch->baseline apply_toxin Apply ChTX Solution baseline->apply_toxin measure Measure Current Amplitudes baseline->measure record_block Record Blocked K+ Currents apply_toxin->record_block washout Washout Toxin record_block->washout record_block->measure record_recovery Record Recovery washout->record_recovery record_recovery->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for a this compound functional assay using patch-clamp electrophysiology.

signaling_pathway ChTX This compound K_channel K+ Channel (e.g., BK, Kv1.3) ChTX->K_channel blocks K_efflux K+ Efflux K_channel->K_efflux mediates Depolarization Membrane Depolarization K_efflux->Depolarization reduction leads to VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates Ca_influx Ca2+ Influx VGCC->Ca_influx mediates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Cell Proliferation, Muscle Contraction) Ca_influx->Cellular_Response triggers

Caption: Downstream effects of this compound-mediated potassium channel blockade.

References

How to accurately determine the IC50 of Charybdotoxin for a specific channel.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for accurately determining the half-maximal inhibitory concentration (IC50) of Charybdotoxin (ChTX) for a specific potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which ion channels does it primarily block?

This compound (ChTX) is a 37-amino acid neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent blocker of several types of potassium (K+) channels.[2] ChTX physically occludes the ion conduction pore of the channel, preventing the passage of K+ ions.[3][4] Its primary targets include:

  • Large-conductance Ca2+-activated K+ channels (BK, KCa1.1).[5]

  • Intermediate-conductance Ca2+-activated K+ channels (IK, KCa3.1).[5]

  • Voltage-gated K+ channels such as Kv1.2 and Kv1.3.[5][6]

Q2: Why is the IC50 value I measured different from what is reported in the literature?

Discrepancies in IC50 values are common and can arise from several factors. The measured IC50 for ChTX is highly dependent on the specific experimental conditions. Key factors include:

  • Voltage Protocol: The affinity of ChTX can be voltage-dependent. Different voltage clamp protocols can alter the conformational state of the channel (open, closed, inactivated), influencing toxin binding.[7][8]

  • Ionic Strength: The on-rate of the toxin is dependent on the ionic strength of the external solution.[3] Lower ionic strength can enhance the block.

  • Internal K+ Concentration: The dissociation rate of ChTX (off-rate) can be increased by the presence of K+ ions in the internal solution, which helps to "push" the toxin out from the pore.[9]

  • Cellular System: The specific expression system (e.g., Xenopus oocytes, HEK293 cells) and the presence of auxiliary subunits can alter the channel's pharmacology.[2]

  • Temperature: Like most biological rates, toxin binding and dissociation kinetics are temperature-dependent.

Q3: What is the general workflow for accurately determining the IC50 of ChTX?

A systematic approach is crucial for obtaining reliable and reproducible IC50 values. The workflow involves careful experimental design, precise execution using techniques like patch-clamp electrophysiology, and robust data analysis.

IC50 Determination Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_cells Prepare Expression System (e.g., Oocytes, HEK293 cells) prep_solutions Prepare Extracellular & Intracellular Solutions prep_cells->prep_solutions prep_toxin Prepare ChTX Stock & Serial Dilutions prep_solutions->prep_toxin establish_seal Establish Whole-Cell or Outside-Out Patch Clamp prep_toxin->establish_seal record_baseline Record Baseline Channel Current establish_seal->record_baseline apply_toxin Apply Increasing [ChTX] & Record Block record_baseline->apply_toxin washout Perform Washout to Test Reversibility apply_toxin->washout measure_current Measure Peak Current at Each [ChTX] washout->measure_current normalize_data Normalize Data to Baseline (0% Inhibition) & Max Block (100% Inhibition) measure_current->normalize_data plot_curve Plot % Inhibition vs. log[ChTX] normalize_data->plot_curve fit_curve Fit Data with Nonlinear Regression (e.g., Hill Equation) plot_curve->fit_curve calc_ic50 Determine IC50 Value from Curve Fit fit_curve->calc_ic50

Caption: General workflow for IC50 determination of this compound.

Q4: How should I analyze my data to calculate the IC50 value?

After measuring the channel current at different ChTX concentrations, the data should be analyzed to generate a dose-response curve.

  • Normalization: For each concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (I_toxin / I_baseline)) where I_toxin is the current in the presence of the toxin and I_baseline is the control current before toxin application.

  • Transformation: Transform the toxin concentrations to their logarithm (log10).

  • Nonlinear Regression: Plot the percent inhibition against the log-transformed concentrations. Fit this data using a nonlinear regression model, most commonly the four-parameter logistic equation (Hill equation).[10]

  • IC50 Calculation: The IC50 is the concentration of ChTX that produces 50% of the maximal inhibition and is a key parameter derived from the curve fit.[10][11] Software like GraphPad Prism, Origin, or R can perform this analysis.[11][12]

Data Presentation: Reported IC50 Values of this compound

The potency of ChTX varies significantly across different potassium channel subtypes. The following table summarizes some reported IC50 values. Note that these values can vary based on the experimental conditions as previously discussed.

Channel SubtypeCommon NameReported IC50 (nM)Expression System / TissueReference
KCa1.1BK~3N/A[5]
KCa3.1IK~5N/A[5]
Kv1.2-5.6 - 14Xenopus oocytes[5][6]
Kv1.3-0.5 - 2.6Human T lymphocytes[5][13]
Kv1.6-~2N/A[5]
Ca-activated K+-~15Rat brain synaptosomes[14]
Voltage-gated K+-~40Rat brain synaptosomes[14]

Detailed Experimental Protocol: IC50 Determination via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines a standard method for determining the IC50 of ChTX on a K+ channel expressed in Xenopus oocytes.

1. Oocyte Preparation and Channel Expression

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the specific potassium channel subunit(s) of interest.

  • Incubate the oocytes for 2-7 days at 16-18°C in ND96 solution to allow for channel protein expression.

2. Solutions and Reagents

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.

  • Recording Solution (Extracellular): Similar to ND96, but composition may be varied to isolate the current of interest (e.g., by using specific ion channel blockers for endogenous channels).

  • This compound (ChTX): Prepare a high-concentration stock solution (e.g., 1 µM) in the recording solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent adhesion to surfaces. Perform serial dilutions to obtain the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 3, 10, 30, 100, 300 nM).

3. Electrophysiological Recording

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) for voltage clamping.

  • Hold the membrane potential at a negative value where the channels are typically closed (e.g., -80 mV).

  • Apply a voltage-step protocol to activate the channels and elicit a robust K+ current. For example, step to +40 mV for 200 ms every 15 seconds. This pulse interval should be long enough to allow for toxin washout and recovery between pulses if needed.[4]

  • Record the baseline current for several minutes to ensure stability.

4. Toxin Application and Data Acquisition

  • Begin perfusion with the lowest concentration of ChTX.

  • Continuously apply the voltage-step protocol and record the current until the blocking effect reaches a steady state (equilibrium).

  • Sequentially apply increasing concentrations of ChTX, allowing the block to reach equilibrium at each concentration.

  • After applying the highest concentration, perfuse with the control recording solution to test for the reversibility (washout) of the toxin block.

5. Data Analysis

  • Measure the peak current amplitude at the end of the depolarizing step for the baseline and for each toxin concentration.

  • Follow the data analysis steps (Normalization, Transformation, Nonlinear Regression) described in FAQ Q4 to determine the IC50 value.

Troubleshooting Guide

IC50 Troubleshooting start Start IC50 Experiment problem Problem Encountered? start->problem p1 High Variability or Unstable Baseline problem->p1 Yes p2 Incomplete or No Toxin Block problem->p2 Yes p3 Very Slow or Incomplete Washout problem->p3 Yes p4 Poor Dose-Response Curve Fit (High R²) problem->p4 Yes end Successful IC50 problem->end No s1a Check Seal Resistance Improve Oocyte/Cell Health Allow Longer Equilibration p1->s1a Solution s2a Confirm Toxin Activity (Bioassay) Check Toxin Dilutions Ensure Channel Expression p2->s2a Check s3a ChTX can have very slow off-rates. Increase washout duration. Consider it pseudo-irreversible for short experiments. p3->s3a Explanation s4a Use Wider Concentration Range (spanning 10%-90% block) Ensure Equilibrium is Reached Check for Outliers p4->s4a Solution s1a->end s2b Is the channel known to be ChTX-insensitive? s2a->s2b s2c Verify Channel Identity (e.g., via positive control blocker) s2b->s2c No s2b->end Yes s2c->end s3a->end s4a->end

Caption: A logical flowchart for troubleshooting common IC50 experimental issues.

Problem: My recordings are noisy or the baseline current is unstable.

  • Possible Cause: Poor giga-seal in patch-clamp, unhealthy cells/oocytes, or equipment noise.

  • Solution: Ensure a high-resistance seal (>1 GΩ) is formed. Use healthy, robust cells. Allow the baseline current to stabilize for several minutes before applying the toxin. Check grounding and shielding of the setup to minimize electrical noise.

Problem: The toxin doesn't seem to be blocking the current, or the block is very weak.

  • Possible Cause: The toxin may have degraded, the dilutions may be incorrect, or the expressed channel is insensitive to ChTX.

  • Solution: Verify the activity of your ChTX stock on a channel known to be sensitive. Prepare fresh dilutions for each experiment. Confirm that the correct channel has been expressed and is functional, perhaps by using another known blocker as a positive control.

Problem: The toxin block is not reversing during washout.

  • Possible Cause: ChTX binding can be very high affinity with a slow dissociation rate (off-rate), making washout appear incomplete within a typical experimental timeframe.[9]

  • Solution: Increase the duration of the washout period significantly. For very high-affinity interactions, the block can be considered pseudo-irreversible, and it may be more practical to obtain each data point from a different, naive cell.

Problem: My data points do not fit well to a standard sigmoidal curve.

  • Possible Cause: The concentration range tested may be too narrow, the blocking effect may not have reached equilibrium at each concentration, or there may be state-dependent binding issues.

  • Solution: Ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve (e.g., from 10% to 90% inhibition).[15] At each concentration, apply the toxin until the current level is stable. If state-dependent block is suspected, be aware that the chosen voltage protocol will significantly influence the result.[7] Consistency in the protocol is key.

References

Validation & Comparative

A Comparative Analysis of Charybdotoxin and Dendrotoxin on Kv Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting effects of two potent potassium channel neurotoxins.

This guide provides an in-depth comparative analysis of Charybdotoxin and Dendrotoxin, two well-characterized neurotoxins that act on voltage-gated potassium (Kv) channels. While both toxins are potent blockers of these channels, they exhibit distinct selectivity profiles, mechanisms of action, and downstream physiological effects. Understanding these differences is crucial for their application as pharmacological tools in research and for their potential as therapeutic leads.

Introduction to the Toxins

This compound (ChTX) is a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a well-known blocker of several types of potassium channels, including both calcium-activated potassium (KCa) channels and certain voltage-gated potassium (Kv) channels.

Dendrotoxins (DTX) are a family of small proteins (57-60 amino acids) found in the venom of mamba snakes (Dendroaspis species). These toxins are highly selective for certain subtypes of voltage-gated potassium channels, particularly those of the Kv1 family.

Comparative Efficacy and Selectivity on Kv Channels

The inhibitory potency of this compound and Dendrotoxin varies significantly across different Kv channel subtypes. This differential activity is a key aspect of their utility in dissecting the physiological roles of specific channels. The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) and dissociation constants (Kd) of these toxins on various Kv channels.

ToxinKv Channel SubtypeTest SystemIC50 (nM)Reference
This compoundKv1.2Xenopus oocytes5.6[1][2]
Dendrotoxin (α-DTX)Kv1.2Xenopus oocytes8.6[1][2]
This compoundDendrotoxin-sensitive K+ channelsRat dorsal root ganglion cells~30[3]
This compoundKv1.3Mammalian cells~10[4]
This compoundCa-activated K channelRat brain synaptosomes~15[5]
This compoundVoltage-gated K channelRat brain synaptosomes~40[5]
Toxin VariantKv1.1Kv1.2Kv1.6Reference
α-DendrotoxinLow nMLow nMLow nM[6]
Toxin ILow nMLow nMLow nM[6]
Toxin KpM range (preferential)--[6]

Mechanism of Action and Downstream Signaling

Both this compound and Dendrotoxin physically occlude the pore of their target Kv channels, thereby inhibiting the flow of potassium ions. This blockade of outward potassium currents leads to a prolongation of the action potential duration in excitable cells such as neurons.

The extended depolarization phase has a critical downstream consequence: it increases the open probability of voltage-gated calcium channels (VGCCs). The resulting enhanced influx of calcium ions into the presynaptic terminal triggers a greater release of neurotransmitters into the synaptic cleft.[7][8] This mechanism underlies the potent neurotoxic effects of these toxins.

Signaling_Pathway cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Presynaptic Cytosol cluster_synaptic_cleft Synaptic Cleft Toxin This compound or Dendrotoxin Kv_channel Kv Channel Toxin->Kv_channel Blockade Prolonged_Depolarization Prolonged Depolarization Kv_channel->Prolonged_Depolarization Inhibition of Repolarization VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_ion->Vesicles Triggers Fusion Neurotransmitter Neurotransmitter Release Vesicles->Neurotransmitter Action_Potential Action Potential Propagation Action_Potential->Prolonged_Depolarization Prolonged_Depolarization->VGCC Activation

Downstream signaling cascade following Kv channel blockade.

Experimental Protocols

The characterization of this compound and Dendrotoxin's effects on Kv channels relies on two primary experimental techniques: electrophysiology (specifically the patch-clamp technique) and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Patch_Clamp_Workflow Start Prepare Xenopus oocytes or mammalian cells expressing the target Kv channel Step1 Establish whole-cell patch-clamp configuration with a glass micropipette Start->Step1 Step2 Record baseline Kv channel currents in response to a voltage-step protocol Step1->Step2 Step3 Perfuse the cell with a known concentration of this compound or Dendrotoxin Step2->Step3 Step4 Record Kv channel currents in the presence of the toxin Step3->Step4 Step5 Wash out the toxin and record recovery of the current Step4->Step5 End Analyze the data to determine IC50 values and effects on channel gating kinetics Step5->End

Workflow for whole-cell patch-clamp experiments.

Detailed Methodologies:

  • Cell Preparation: Xenopus laevis oocytes are a common expression system for cloned ion channels. Oocytes are injected with cRNA encoding the desired Kv channel subunit(s) and incubated for 2-5 days to allow for channel expression. Alternatively, mammalian cell lines (e.g., HEK293, CHO) stably or transiently expressing the Kv channel of interest are used.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4 with NaOH. For recordings from oocytes, the solution may be supplemented with sucrose and Na pyruvate.[9]

    • Internal (Pipette) Solution (in mM): 1 M KCl, 10 EGTA, 10 HEPES, pH adjusted to 7.4 with KOH.[9]

  • Voltage-Clamp Protocol: A typical voltage protocol to elicit Kv channel currents involves holding the cell membrane at a negative potential (e.g., -80 mV) and then stepping to a series of depolarizing potentials (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the channels. The resulting outward potassium currents are recorded.

  • Data Analysis: The peak current amplitude at each voltage step is measured before and after toxin application. The percentage of current inhibition is plotted against the toxin concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of the toxins to their receptor sites on the Kv channels.

Binding_Assay_Workflow Start Prepare synaptosomal membranes from rat brain or membranes from cells expressing the target Kv channel Step1 Incubate membranes with a radiolabeled ligand (e.g., ¹²⁵I-Dendrotoxin) and varying concentrations of unlabeled this compound or Dendrotoxin Start->Step1 Step2 Separate bound from free radioligand by rapid vacuum filtration Step1->Step2 Step3 Quantify the amount of bound radioligand using a gamma counter Step2->Step3 End Analyze the data to determine the Ki (inhibition constant) or Kd (dissociation constant) of the toxin Step3->End

Workflow for radioligand binding assays.

Detailed Methodologies:

  • Membrane Preparation: Rat brains are homogenized in an ice-cold buffer (e.g., 300 mM Sucrose, 10 mM HEPES, 2 mM EDTA, pH 7.3) and centrifuged to isolate the synaptosomal membrane fraction.

  • Binding Assay:

    • Radioligand: A radiolabeled form of one of the toxins (e.g., ¹²⁵I-Dendrotoxin) is used.

    • Incubation: The membranes are incubated with the radioligand and a range of concentrations of the unlabeled competitor toxin in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured. The amount of specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled toxin) from the total binding. The data are then analyzed using appropriate software to determine the binding affinity of the unlabeled toxin.

Conclusion

This compound and Dendrotoxin, while both potent blockers of Kv channels, exhibit important differences in their selectivity and potency. Dendrotoxins are generally more selective for Kv1 subfamily members, with some variants showing picomolar affinity for specific subtypes. This compound has a broader spectrum of activity, inhibiting not only certain Kv channels but also KCa channels. The choice between these toxins as research tools depends on the specific Kv channel subtype under investigation. Their shared mechanism of prolonging the action potential and enhancing neurotransmitter release highlights the critical role of Kv channels in regulating neuronal excitability. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of these fascinating neurotoxins and their interactions with potassium channels.

References

A Comparative Guide to Synthetic and Venom-Purified Charybdotoxin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the choice between synthetic and venom-purified Charybdotoxin (ChTX), this guide provides a comprehensive comparison of their performance, supported by experimental data. Both forms of the toxin are potent blockers of specific potassium channels, and understanding their subtle, or lack thereof, differences is crucial for experimental design and interpretation.

This compound, a 37-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a valuable tool for studying a variety of potassium channels, including the large-conductance calcium-activated (BK) channels and certain voltage-gated (Kv) channels.[1][2][3][4] Its primary mechanism of action is the physical occlusion of the ion channel pore, thereby inhibiting potassium ion flux.[4] The advent of solid-phase peptide synthesis and recombinant expression systems has made a synthetic version of ChTX widely available, offering a consistent and readily accessible alternative to the traditionally purified toxin from scorpion venom.

This guide demonstrates that while derived from different sources, the functional activities of synthetic and venom-purified this compound are remarkably similar, making them largely interchangeable for most research applications.

Performance Comparison: A Quantitative Overview

Multiple studies have concluded that synthetic and venom-purified this compound are functionally equivalent. Recombinant ChTX has been shown to be identical to the native venom-derived toxin in terms of its high-performance liquid chromatography (HPLC) mobility, amino acid composition, and N-terminal modification.[5] Crucially, the blocking and dissociation kinetics of the two forms on single Ca2+-activated K+ channels are also identical.[5] Furthermore, another study confirmed that their synthetic ChTX was equipotent with the natural toxin in inhibiting the human erythrocyte Ca2+-dependent K+ channel.[6]

The following table summarizes the available quantitative data comparing the two forms of this compound.

ParameterSynthetic this compoundVenom-Purified this compoundTarget Channel/SystemReference
Potency (IC₅₀/Kᵢ/K𝘥) Identical to native toxinNot explicitly stated, used as baselineCa²⁺-activated K⁺ channels[5]
Potency (IC₅₀) Equipotent with natural toxinNot explicitly stated, used as baselineHuman erythrocyte Ca²⁺-dependent K⁺ channel[6]
Binding Affinity (Kᵢ) 10 pMIdentical to syntheticBovine aortic sarcolemmal membrane vesicles[7]
Dissociation Constant (K𝘥) Not specified~3.5 nMCa²⁺-activated K⁺ channel[1][8]
Dissociation Constant (K𝘥) Not specified2.1 nMCa²⁺-activated K⁺ channel in GH3 anterior pituitary cells[2][9]
Dissociation Constant (K𝘥) Not specified0.5 - 1.5 nM"type n" voltage-gated K⁺ channels in Jurkat cells[10]
Blocking and Dissociation Kinetics Identical to native venom toxinIdentical to recombinant toxinSingle Ca²⁺-activated K⁺ channels[5]

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize and compare the effects of this compound.

Purification of Venom-Derived this compound

Purification of ChTX from scorpion venom is a multi-step process involving chromatographic techniques to isolate the peptide from a complex mixture of other proteins and toxins.

Protocol:

  • Venom Solubilization: Lyophilized venom from Leiurus quinquestriatus is dissolved in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).

  • Centrifugation: The solution is centrifuged to remove any insoluble material.

  • Ion-Exchange Chromatography: The supernatant is loaded onto a cation-exchange column (e.g., Mono S). The column is washed, and the bound proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing ChTX activity are pooled and further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid, is used to elute the toxin.

  • Purity Analysis: The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.

Synthesis and Purification of Synthetic this compound

Synthetic ChTX is typically produced using solid-phase peptide synthesis (SPPS) or recombinant DNA technology.

Solid-Phase Peptide Synthesis Protocol:

  • Peptide Assembly: The peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Oxidative Folding: The linear peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bonds. This is a critical step and is often performed in a redox buffer system (e.g., glutathione oxidized/reduced).

  • Purification: The folded peptide is purified by RP-HPLC, similar to the method used for the venom-derived toxin.

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Recombinant Expression Protocol:

  • Gene Synthesis and Cloning: A synthetic gene encoding ChTX is cloned into an expression vector, often as a fusion protein with a cleavable tag (e.g., a His-tag or a fusion partner like thioredoxin) to facilitate purification and improve expression.

  • Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions.

  • Cell Lysis and Fusion Protein Purification: The cells are harvested and lysed. The fusion protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Cleavage and Toxin Release: The purified fusion protein is treated with a specific protease (e.g., TEV protease or Factor Xa) to cleave off the tag and release the ChTX peptide.

  • Purification and Folding: The released ChTX is purified by RP-HPLC and subjected to oxidative folding conditions as described for the synthetic peptide.

  • Characterization: The final recombinant toxin is characterized by mass spectrometry and functional assays.

Electrophysiological Assays

Electrophysiology is the primary method for assessing the functional activity of this compound on ion channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the potassium channel of interest.

  • Incubation: The injected oocytes are incubated for 1-5 days to allow for channel expression.

  • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Data Acquisition: Potassium currents are elicited by applying voltage steps. The baseline current is recorded, and then ChTX is perfused into the chamber at various concentrations. The blocking effect of the toxin is measured as a reduction in the current amplitude.

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ value of the toxin.

Patch-Clamp Technique:

  • Cell Preparation: Cells expressing the target potassium channel are cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a very small tip opening is filled with an appropriate intracellular solution.

  • Seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").

  • Recording Configurations:

    • Whole-cell: The membrane patch under the pipette is ruptured, allowing for recording of currents from the entire cell membrane.

    • Outside-out: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing a piece of the membrane to detach and reseal with the extracellular side facing outwards. This is ideal for studying the effects of externally applied agents like ChTX.

  • Data Acquisition and Analysis: Similar to TEVC, voltage steps are applied to elicit channel activity, and the effect of ChTX is quantified.

Radioligand Binding Assays

Binding assays are used to determine the affinity of this compound for its receptor on the ion channel.

Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target channel are prepared by homogenization and centrifugation.

  • Radiolabeling: this compound is radiolabeled, typically with ¹²⁵I.

  • Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled ChTX and varying concentrations of unlabeled ("cold") synthetic or venom-purified ChTX.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated to calculate the Kᵢ value of the unlabeled toxin.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound's function and the methods used to study it, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

Charybdotoxin_Signaling_Pathway cluster_membrane Cell Membrane K_channel Potassium Channel (e.g., BK, Kv1.3) K_out K⁺ (out) K_channel->K_out Hyperpolarization Membrane Hyperpolarization/ Repolarization K_channel->Hyperpolarization Blocked_State Blocked Channel (No K⁺ efflux) K_channel->Blocked_State Pore Occlusion ChTX This compound (Synthetic or Venom-Purified) ChTX->K_channel Binds to outer pore K_in K⁺ (in) K_in->K_channel Normal K⁺ Efflux

Caption: Mechanism of this compound action on a potassium channel.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional & Binding Assays cluster_analysis Data Analysis & Comparison Venom Scorpion Venom Purification_V Purification (Chromatography) Venom->Purification_V Synthetic Chemical Synthesis/ Recombinant Expression Purification_S Purification & Folding (HPLC) Synthetic->Purification_S Venom_ChTX Venom-Purified ChTX Purification_V->Venom_ChTX Synthetic_ChTX Synthetic ChTX Purification_S->Synthetic_ChTX Electrophysiology Electrophysiology (TEVC, Patch-Clamp) Venom_ChTX->Electrophysiology Binding_Assay Radioligand Binding Assay Venom_ChTX->Binding_Assay Synthetic_ChTX->Electrophysiology Synthetic_ChTX->Binding_Assay Potency Potency (IC₅₀) Electrophysiology->Potency Kinetics Kinetics (on/off rates) Electrophysiology->Kinetics Affinity Affinity (Kᵢ/K𝘥) Binding_Assay->Affinity Comparison Comparative Analysis Potency->Comparison Affinity->Comparison Kinetics->Comparison

Caption: General workflow for comparing synthetic and venom-purified this compound.

Conclusion

The available evidence strongly indicates that synthetic this compound is a reliable and equivalent alternative to its venom-purified counterpart. For researchers, the choice between the two may ultimately depend on factors such as cost, availability, and the need for large quantities of highly pure and consistent material, which often favors the synthetic product. The functional data supports the interchangeable use of both forms of this compound in studies investigating the pharmacology and physiology of potassium channels.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Charybdotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Charybdotoxin (ChTX), a potent neurotoxin peptide isolated from scorpion venom. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Operational and Disposal Plan

The cornerstone of safe this compound disposal is a multi-step process encompassing waste segregation, chemical inactivation, and compliant disposal. All personnel handling ChTX waste must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves.

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, vials, gloves, and bench paper, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be marked as "Hazardous Waste: this compound."

  • Liquid Waste: Aqueous solutions containing this compound, including experimental waste and contaminated buffers, must be collected in a separate, sealed, and clearly labeled hazardous waste container. This container should also be marked "Hazardous Waste: this compound." Do not mix ChTX waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Chemical Inactivation: The Critical Step

Before final disposal, this compound waste must be chemically inactivated to eliminate its toxic activity. Based on protocols validated for similar disulfide-rich peptide toxins, two primary methods are recommended.[1]

It is imperative to perform these inactivation procedures within a certified chemical fume hood.

Quantitative Data for Toxin Inactivation

The following table provides recommended conditions for the chemical inactivation of protein toxins. While this compound is not specifically listed, the data for other protein toxins such as Ricin and Botulinum Toxin serve as a valuable guide. A minimum exposure time of 30 minutes is recommended for complete inactivation.[2][3]

Inactivating AgentConcentrationRequired Contact TimeEfficacy
Sodium Hypochlorite (Bleach)1.0%30 minutesEffective for various protein toxins[2][3]
Sodium Hypochlorite (Bleach)6.0%Minimum 1 hourRecommended for concentrated solutions of similar toxins[1]
Enzymatic Detergent1.0% (m/v)Minimum 1 hourEffective for dilute solutions of similar toxins[1]

Experimental Protocols for Inactivation

Method 1: Sodium Hypochlorite Inactivation

This method is recommended for both concentrated and dilute solutions of this compound.

  • Preparation: Prepare a fresh solution of sodium hypochlorite (household bleach) to the desired concentration (e.g., 1.0% or 6.0%). For concentrated ChTX waste, the higher concentration is advised.[1]

  • Application:

    • For Liquid Waste: Slowly add the sodium hypochlorite solution to the this compound waste container to reach the target final concentration. Ensure thorough mixing.

    • For Solid Waste: Add enough sodium hypochlorite solution to the solid waste container to completely submerge the contaminated materials.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to one hour to ensure complete inactivation.[1][2][3]

  • Neutralization (Optional but Recommended): After the inactivation period, the residual chlorine can be neutralized by adding a solution of sodium thiosulfate. This step is particularly important if the waste is to be disposed of down the drain, subject to local regulations.

  • Final Disposal: Dispose of the treated waste in accordance with your institution's EHS guidelines.

Method 2: Enzymatic Detergent Inactivation

This method is suitable for dilute solutions of this compound and for decontaminating laboratory surfaces and equipment.[1]

  • Preparation: Prepare a 1% (mass/volume) solution of a broad-spectrum enzymatic detergent (e.g., Contrex™ EZ or similar).

  • Application:

    • For Liquid Waste: Add the enzymatic detergent solution to the this compound waste.

    • For Surface Decontamination: Apply the solution liberally to the contaminated surface and allow it to remain wet for the duration of the contact time.

  • Contact Time: A minimum contact time of one hour is recommended.[1]

  • Final Disposal: Dispose of the treated waste as per institutional EHS protocols.

Spill Management

In the event of a this compound spill, the following steps must be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double gloves.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid generating dust.

  • Decontamination: Apply a 6% sodium hypochlorite solution to the spill area and contaminated materials. Allow a contact time of at least 30 minutes.

  • Clean-up: Collect all contaminated materials using forceps or other appropriate tools and place them in a designated hazardous waste container.

  • Final Wipe-down: Clean the spill area again with the decontaminating solution, followed by water.

  • Waste Disposal: Dispose of all spill clean-up materials as hazardous waste.

Mandatory Visualizations

This compound Disposal Workflow

CharybdotoxinDisposalWorkflow cluster_WasteGeneration Waste Generation & Segregation cluster_Inactivation Chemical Inactivation (in Fume Hood) cluster_Disposal Final Disposal SolidWaste Solid Waste (Tips, Vials, Gloves) Inactivation Add Inactivating Agent (e.g., 6% Sodium Hypochlorite) SolidWaste->Inactivation Submerge in inactivating agent LiquidWaste Liquid Waste (Solutions, Buffers) LiquidWaste->Inactivation Mix with inactivating agent ContactTime Allow Minimum 1 Hour Contact Time Inactivation->ContactTime EHSConsult Consult Institutional EHS Guidelines ContactTime->EHSConsult FinalDisposal Dispose as Hazardous Waste EHSConsult->FinalDisposal

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Logical Relationship for Inactivation Method Selection

InactivationMethodSelection WasteType This compound Waste Type Concentrated Concentrated Solution or Solid WasteType->Concentrated Dilute Dilute Solution or Surface Contamination WasteType->Dilute MethodBleach 6% Sodium Hypochlorite (Recommended) Concentrated->MethodBleach Dilute->MethodBleach MethodEnzyme 1% Enzymatic Detergent Dilute->MethodEnzyme Alternative

Caption: Decision tree for selecting the appropriate this compound inactivation method.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.